Lup-20(29)-Ene-3bate,23-Diol
説明
特性
IUPAC Name |
8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPTXGFYWKJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide on Natural Sources, Isolation Methodologies, and Pharmacological Potential
Executive Summary
In the landscape of modern pharmacognosy and drug discovery, pentacyclic triterpenoids represent a highly privileged scaffold. Among these, Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) has emerged as a structurally unique and biologically significant lupane-type triterpene. Characterized by its dual hydroxylation and terminal isopropenyl group, this compound exhibits potent anti-tumor and anti-inflammatory properties[1]. This whitepaper provides an in-depth technical analysis of its phytochemical origins, biosynthetic pathways, and the orthogonal chromatographic methodologies required to isolate it at >98% purity for preclinical evaluation.
Chemical Architecture and Physicochemical Properties
Lup-20(29)-ene-3β,23-diol belongs to the lupane class of pentacyclic triterpenes. Its structural distinctiveness arises from the specific functionalization of the core skeleton:
-
Molecular Formula : C₃₀H₅₀O₂
-
Molecular Weight : 442.72 g/mol
-
Structural Features : The molecule features a standard lupane pentacyclic core with an isopropenyl group at C-20(29). Crucially, it possesses two hydroxyl groups: a secondary hydroxyl at the C-3 (beta) position and a primary hydroxyl at the C-23 position[2].
-
SMILES : C[C@]12[C@]3([C@@]4((CC4)CO)([H])CC2)C)([H])[C@]5([H])(CC[C@H]5C(C)=C)CC3)C[1].
The addition of the C-23 hydroxyl group slightly increases the molecule's hydrophilicity and topological polar surface area (TPSA) compared to its precursor, lupeol. This modification significantly alters its binding affinity to biological targets and dictates the specific chromatographic conditions required for its isolation.
Phytochemical Origins & Natural Sources
Lup-20(29)-ene-3β,23-diol is synthesized across diverse plant families, often acting as a phytoalexin or structural resin component. Key botanical sources include:
-
Bursera simaruba (Burseraceae) : Native to the Americas, the resin of this tree is a prolific source of lupane-type triterpenes. Extensive NMR and MS analyses of the chloroform extract of B. simaruba resin first confirmed the presence of this specific diol alongside lupeol and epiglutinol[2].
-
Bursera copallifera (Burseraceae) : Found in Mexican copal resin, the compound is extracted via dichloromethane and is associated with the resin's traditional anti-inflammatory uses[3].
-
Cratoxylum formosum (Hypericaceae) : An Asian medicinal herb where the compound is isolated from the aerial parts, contributing to the plant's antioxidant and cytotoxic profile[4].
-
Hygrophila schulli (Acanthaceae) : A wetland plant used in traditional medicine. Methanolic extraction of the whole plant yields Lup-20(29)-ene-3β,23-diol alongside stigmasterol, demonstrating its presence beyond woody resins[5].
-
Chaenomeles sinensis (Rosaceae) : The twigs and fruits of the Chinese quince contain this compound, where it has been identified as an active anti-tumor promoting constituent[1].
Biosynthesis of Lupane Triterpenoids
The biosynthesis of Lup-20(29)-ene-3β,23-diol follows the classical mevalonate pathway, culminating in the cyclization of 2,3-oxidosqualene. The generation of the lupane skeleton requires a specific conformational folding (chair-chair-chair-boat) mediated by oxidosqualene cyclases (OSCs). Following the formation of lupeol, highly specific Cytochrome P450 monooxygenases catalyze the hydroxylation at the C-23 methyl group to yield the final diol.
Biosynthetic pathway of Lup-20(29)-ene-3β,23-diol from squalene via lupeol intermediate.
Standardized Isolation and Purification Protocol
To isolate Lup-20(29)-ene-3β,23-diol for high-throughput screening or structural validation, researchers must employ an orthogonal purification strategy. The following protocol is engineered to ensure maximum yield and >98% purity by exploiting specific physicochemical differentials.
Phase 1: Matrix Disruption & Primary Extraction
-
Preparation : Pulverize 500 g of air-dried plant matrix (e.g., Bursera resin or Hygrophila whole plant) to a fine powder (40-mesh) to maximize the solvent-contact surface area.
-
Maceration : Suspend the biomass in 2.5 L of Methanol (MeOH) or Dichloromethane (DCM) for 72 hours at 25°C.
-
Filtration : Filter the extract through Whatman No. 1 paper and concentrate in vacuo at 40°C to yield a crude viscous extract.
Phase 2: Liquid-Liquid Partitioning (Defatting)
-
Suspension : Resuspend the crude extract in 500 mL of distilled water.
-
Non-Polar Partitioning : Extract sequentially with 3 × 500 mL of n-hexane.
-
Causality: This critical pre-analytical step strips the matrix of highly lipophilic waxes, unfunctionalized sterols, and chlorophylls. If left in the matrix, these compounds would irreversibly bind to the silica stationary phase and severely degrade column efficiency and resolution[3].
-
-
Target Enrichment : Partition the remaining aqueous layer with 3 × 500 mL of Ethyl Acetate (EtOAc). The EtOAc fraction concentrates the intermediate-polarity triterpenoids. Evaporate to dryness.
Phase 3: Chromatographic Resolution (Normal-Phase CC)
-
Column Packing : Slurry-pack a glass column with 165 g of normal-phase silica gel (230–400 mesh) using n-hexane.
-
Gradient Elution : Dry-load the EtOAc fraction and elute using a step gradient of n-hexane:ethyl acetate (from 95:5 to 50:50, v/v).
-
Causality: Normal-phase chromatography leverages differential hydrogen-bonding capacities. Because Lup-20(29)-ene-3β,23-diol possesses an additional primary hydroxyl group at C-23 compared to lupeol, it exhibits stronger dipole-dipole interactions with the silanol groups on the stationary phase. Consequently, it requires a higher dielectric mobile phase and elutes later in the gradient (typically around 80:20 Hexane:EtOAc)[3].
-
Phase 4: Preparative HPLC Polishing
-
Setup : Utilize a preparative reversed-phase HPLC system (C18 column, 250 × 21.2 mm, 5 μm).
-
Isocratic Elution : Run an isocratic mobile phase of Acetonitrile:Water (95:5) at a flow rate of 0.5 mL/min (scaled appropriately for prep columns).
-
Causality: Reversed-phase HPLC provides orthogonal separation based on hydrophobic surface area rather than polar functional groups. This ensures the complete removal of structurally isomeric triterpenes (e.g., ursane or oleanane derivatives like α-amyrin) that often co-elute in normal-phase chromatography[3].
-
-
Detection : Monitor at 210 nm. Collect the target peak and lyophilize to obtain the pure compound (>98% purity).
Step-by-step downstream processing and orthogonal chromatographic isolation workflow.
Pharmacological Profile & Drug Development Potential
The structural nuances of Lup-20(29)-ene-3β,23-diol translate to targeted biological activities, making it a compound of interest for novel therapeutic scaffolds:
-
Oncology : The compound has demonstrated significant anti-tumor promoting activity. In in vitro models utilizing JB6 mouse epidermal cells, it acts as a potent inhibitor of tumor promotion pathways, positioning it as a candidate for chemopreventive drug development[1].
-
Inflammation & Immunology : Lupane-derived pentacyclic triterpenoids isolated from Bursera resins exhibit profound anti-inflammatory and antioxidative effects. Mechanistically, these compounds attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while inhibiting changes in vascular permeability induced by histamine and prostaglandins[3].
Quantitative Data & Source Comparison
The following table summarizes the primary botanical sources, extraction parameters, and associated bioactivity models for Lup-20(29)-ene-3β,23-diol.
| Plant Species | Family | Primary Plant Part | Optimal Extraction Solvent | Primary Bioactivity / Model |
| Bursera simaruba | Burseraceae | Resin / Bark | Chloroform / Methanol | Anti-tumor, Anti-viral |
| Bursera copallifera | Burseraceae | Copal Resin | Dichloromethane | Anti-inflammatory, Antioxidant |
| Chaenomeles sinensis | Rosaceae | Twigs / Fruits | Ethanol | Anti-tumor (JB6 epidermal cells) |
| Cratoxylum formosum | Hypericaceae | Aerial Herbs | Methanol | Cytotoxicity, Antioxidant |
| Hygrophila schulli | Acanthaceae | Whole Plant | Methanol | Antimicrobial, Cytotoxic |
References
-
A New Triterpene from the Resin of Bursera simaruba . Journal of Natural Products (ACS Publications). Available at:[Link]
-
Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera . PubMed Central (PMC). Available at:[Link]
-
Sterol and triterpenoids from Hygrophila schulli Buch.-Ham . ResearchGate. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
Biosynthesis Pathway of Lupane-Type Triterpenoids: A Comprehensive Technical Guide
Executive Summary
Lupane-type triterpenoids—most notably lupeol, betulin, and betulinic acid—are pentacyclic compounds renowned for their broad-spectrum pharmacological properties, including potent anti-tumor, anti-viral, and anti-inflammatory activities. Historically, the pharmaceutical supply chain relied on low-yield extraction from the bark of birch trees (Betula species). However, as of 2026, the paradigm has decisively shifted toward microbial cell factories. This whitepaper provides an in-depth mechanistic analysis of the lupane-type triterpenoid biosynthesis pathway, detailing the enzymatic core, metabolic engineering strategies in yeast, and self-validating experimental protocols required for pathway elucidation and drug development.
Mechanistic Overview of the Biosynthetic Pathway
The biosynthesis of lupane-type triterpenoids is a complex, multi-step enzymatic cascade that bridges primary carbon metabolism with specialized secondary metabolite production.
-
Precursor Generation : The pathway initiates in the cytosol, where Acetyl-CoA is converted through the Mevalonate (MVA) pathway into the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1].
-
Chain Elongation : Prenyltransferases condense these units into the 15-carbon farnesyl pyrophosphate (FPP).
-
Squalene Synthesis & Epoxidation : Squalene synthase (SQS/ERG9) catalyzes the head-to-head condensation of two FPP molecules to form the 30-carbon squalene. Subsequently, squalene epoxidase (SQE/ERG1) oxidizes squalene to 2,3-oxidosqualene, the critical branch-point metabolite for all cyclic triterpenoids[2].
-
Cyclization : Oxidosqualene cyclases (OSCs), specifically Lupeol Synthase (LUS), protonate and fold 2,3-oxidosqualene into a chair-chair-chair-boat conformation, yielding the dammarenyl cation. A series of ring expansions and rearrangements ultimately form the pentacyclic lupeol scaffold[3].
-
Sequential Oxidation : The C-28 position of lupeol undergoes three successive oxidations catalyzed by Cytochrome P450 monooxygenases (CYPs), transitioning from lupeol to betulin, then betulinic aldehyde, and finally betulinic acid[3].
Biosynthetic pathway of betulinic acid from Acetyl-CoA.
Enzymatic Core: Catalysts and Kinetics
The transition from endogenous yeast sterol metabolism to heterologous lupane triterpenoid production relies on the precise expression of plant-derived enzymes.
The Role of Cytochrome P450s and Reductases
The oxidation of lupeol is the most significant bottleneck in heterologous production. CYP716A12, isolated from Medicago truncatula, has been identified as a highly efficient, multifunctional C-28 oxidase capable of driving the entire three-step oxidation from lupeol to betulinic acid[3].
Causality in Enzyme Pairing : CYPs are heme-thiolate proteins that cannot function in isolation; they strictly require electron transfer from NADPH to activate molecular oxygen. Therefore, a cognate Cytochrome P450 Reductase (CPR), such as ATR1 from Arabidopsis thaliana, must be co-expressed to serve as the redox partner[1]. Without sufficient CPR coupling, the pathway stalls at intermediate stages (betulin or betulinic aldehyde), leading to incomplete conversion and cellular toxicity.
Table 1: Key Enzymes in Lupane Triterpenoid Biosynthesis
| Enzyme | Source Organism | Primary Function |
| Squalene Synthase (ERG9) | S. cerevisiae / Y. lipolytica | Condenses two FPP molecules into squalene. |
| Squalene Epoxidase (ERG1) | S. cerevisiae / Y. lipolytica | Oxidizes squalene to 2,3-oxidosqualene. |
| Lupeol Synthase (LUS) | Arabidopsis thaliana | Cyclizes 2,3-oxidosqualene to the lupeol scaffold. |
| CYP716A12 | Medicago truncatula | Multifunctional C-28 oxidase (Lupeol → Betulinic Acid). |
| ATR1 (CPR) | Arabidopsis thaliana | Essential redox partner; transfers electrons from NADPH to CYP. |
Metabolic Engineering & Heterologous Expression
Microbial cell factories, specifically Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are the premier chassis for triterpenoid production.
Multimodular Engineering Strategies
To achieve industrially relevant titers, researchers employ multimodular metabolic engineering:
-
MVA Pathway Upregulation : Overexpression of truncated HMG-CoA reductase (tHMG1) removes the primary rate-limiting step of the MVA pathway, flooding the cell with IPP/DMAPP precursors[1].
-
Organelle Engineering : In S. cerevisiae, deletion of the PAH1 gene (encoding phosphatidate phosphatase) impairs neutral lipid biosynthesis and triggers endoplasmic reticulum (ER) proliferation. Because CYPs are membrane-bound, an expanded ER provides a larger surface area for enzyme anchoring and mitigates the toxicity of hydrophobic triterpenoid accumulation[2].
-
Cofactor Supply : Engineering the pentose phosphate pathway to increase the intracellular NADPH pool directly enhances the catalytic efficiency of the CYP/CPR module[1].
Table 2: Comparative Heterologous Production Titers
| Host Strain | Key Genetic Modifications | Target Product | Reported Titer |
| S. cerevisiae BA6Δ | LUS/CYP/CPR expression; PAH1 deletion | Total Triterpenoids | ~6.0 g/L |
| Y. lipolytica YLJCC56 | Overexpression of ERG1, ERG9, HMG1, CYP/CPR | Betulinic Acid | 51.87 mg/L |
| S. cerevisiae WAT11 | Co-expression of BPLO and ATR1 | Betulinic Acid | 0.16 mg/L/OD600 |
Experimental Protocols for Pathway Elucidation & Validation
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes built-in controls to confirm causality and eliminate false positives during pathway reconstruction.
Step-by-Step Methodology
1. Vector Assembly and Genomic Integration
-
Action : Clone codon-optimized LUS, CYP716A12, and ATR1 into integrative vectors targeting the HO or Ty loci of the yeast genome.
-
Causality : Genomic integration is strictly prioritized over episomal (plasmid-based) expression. Plasmids are prone to segregational instability during the extended fed-batch fermentations required for secondary metabolite production. Integration ensures uniform genetic stability and consistent metabolic flux across the population.
2. Strain Cultivation and Induction
-
Action : Culture the engineered strain in defined minimal media. Use a dual-phase fermentation strategy: grow cells to high density using glucose, then switch to galactose to induce the GAL1/GAL10 promoters driving the heterologous genes.
-
Causality : Decoupling the growth phase from the production phase is critical. High intracellular accumulation of betulinic acid induces severe membrane stress. Delaying expression until maximum biomass is achieved prevents premature cell death and maximizes volumetric productivity.
3. Cell Disruption and Organic Extraction
-
Action : Harvest cells via centrifugation. Perform mechanical lysis using bead-beating in the presence of glass beads, followed by liquid-liquid extraction using ethyl acetate.
-
Causality : Mechanical lysis is mandatory because highly hydrophobic lupane triterpenoids strongly associate with the ER membrane and lipid droplets; chemical permeabilization alone results in poor recovery. Ethyl acetate is selected for its optimal polarity index, efficiently partitioning non-polar triterpenoids away from polar cellular debris.
4. GC-MS/HPLC Quantification (Self-Validation Step)
-
Action : Derivatize the dried extract with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to volatilize the compounds. Analyze via GC-MS.
-
Validation : You must run a parallel extraction of a wild-type (empty vector) strain. This negative control establishes the baseline lipidomic background, ensuring that the detected peaks (lupeol, betulin, betulinic acid) are exclusively derived from the engineered pathway and not misidentified endogenous sterols.
Standard experimental workflow for heterologous triterpenoid production.
Future Perspectives in Drug Development
The bottleneck in triterpenoid biomanufacturing is no longer just genetic engineering, but real-time bioprocess monitoring. Traditional extraction methods destroy the cell catalyst, limiting yield analysis to end-point data.
Recent advancements have introduced non-invasive monitoring using Coherent Anti-Stokes Raman Scattering (CARS) and Second-Harmonic-Generation (SHG) microscopy[2]. Because crystalline triterpenoids like betulinic acid are SHG-active, these nonlinear optical techniques allow researchers to visualize and quantify intracellular triterpenoid accumulation in living yeast cells in real-time. Integrating these monitoring techniques with dynamic metabolic valves (e.g., optogenetics or biosensors) represents the next frontier in optimizing lupane-type triterpenoid yields for commercial pharmaceutical development.
References
-
Jin, C. C., Zhang, J. L., Song, H., & Cao, Y. X. (2019). Boosting the biosynthesis of betulinic acid and related triterpenoids in Yarrowia lipolytica via multimodular metabolic engineering. Microbial Cell Factories, 18(1), 77. URL:[Link]
-
Fukushima, E. O., Seki, H., Ohyama, K., Ono, E., Umemoto, N., Mizutani, M., Saito, K., & Muranaka, T. (2011). CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. Plant and Cell Physiology, 52(12), 2050–2061. URL:[Link]
-
Dianat, M., Münchberg, U., Blank, L. M., Freier, E., & Ebert, B. E. (2023). Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques. Frontiers in Bioengineering and Biotechnology, 11, 1106566. URL:[Link]
Sources
- 1. Boosting the biosynthesis of betulinic acid and related triterpenoids in Yarrowia lipolytica via multimodular metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Chemical structure and stereochemistry of Lup-20(29)-ene-3beta,23-diol
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Lup-20(29)-ene-3β,23-diol
Introduction
Lup-20(29)-ene-3β,23-diol is a pentacyclic triterpenoid belonging to the vast and pharmacologically significant lupane family. These natural products, synthesized by plants, are characterized by a distinctive five-ring carbon skeleton derived from the cyclization of squalene.[1][2] Lup-20(29)-ene-3β,23-diol, also found under the designation (3β,4α)-Lup-20(29)-ene-3,23-diol, has been identified in various plant species, including Chaenomeles sinensis, and is of growing interest due to the broad biological activities associated with its structural class, such as anti-inflammatory and anti-tumor properties.[3][4]
This guide provides a detailed exploration of the molecule's intricate architecture, focusing on its core chemical structure and, most critically, its complex stereochemistry. We will delve into the spectroscopic techniques that serve as the bedrock for its structural elucidation, providing the self-validating data essential for absolute confidence in its identity. This document is designed to serve as a technical resource, explaining not just the "what" of the structure, but the "how" and "why" of its determination and significance.
Core Chemical Structure and Nomenclature
The foundational framework of Lup-20(29)-ene-3β,23-diol is the lupane skeleton, a 30-carbon isoprenoid structure. The systematic name precisely describes its key features:
-
Lup: Denotes the core pentacyclic lupane ring system.
-
-20(29)-ene: Specifies the position of a double bond between carbon 20 in the E-ring and the exocyclic carbon 29. This exocyclic methylene group is a hallmark of many bioactive lupane triterpenoids.
-
-3β,23-diol: Indicates the presence of two hydroxyl (-OH) groups. The "3β" signifies that the hydroxyl group on carbon 3 is in the beta configuration (projecting upwards from the plane of the ring). The "23" indicates the second hydroxyl group is attached to carbon 23, which is one of the two methyl groups at the C-4 position.
The molecule's physicochemical properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [3] |
| Molecular Weight | 442.72 g/mol | [3] |
| CAS Number | 163060-07-9 | [5] |
The diagram below illustrates the fundamental numbering and key features of the Lup-20(29)-ene-3β,23-diol structure.
Caption: Key functional groups on the lupane scaffold.
The Crucial Element: Stereochemistry
The biological activity of complex natural products is inextricably linked to their three-dimensional structure. For Lup-20(29)-ene-3β,23-diol, there are eight chiral centers in the main ring system, leading to a highly defined and rigid conformation.
-
C-3 Hydroxyl Group: The designation 3β is critical. In the chair conformation of the A-ring, this places the hydroxyl group in an equatorial position. This orientation is common in naturally occurring triterpenoids and significantly influences the molecule's polarity and potential for hydrogen bonding.[6] An epimer with an axial 3α-hydroxyl would have markedly different physical properties and biological activity.
-
C-4 Substituents: Carbon 4 is a quaternary center with two methyl substituents, C-23 and C-24. In Lup-20(29)-ene-3β,23-diol, one of these is hydroxylated. Based on related structures and nomenclature conventions for compounds like (3β,4α)-Lup-20(29)-ene-3,23-diol, the C-23 hydroxymethyl group is typically assigned the alpha (α) configuration (axial), while the C-24 methyl group is in the beta (β) configuration (equatorial).[3] This arrangement is vital for its interaction with molecular targets.
-
Ring Junctions: The five rings (A, B, C, D, and E) are fused with a specific stereochemistry that dictates the overall shape of the molecule. The B/C, C/D, and D/E ring junctions are all trans-fused, which is characteristic of the lupane series. This creates a rigid, relatively flat structure that extends into a more puckered conformation at the D/E ring junction.
-
C-19 Isopropenyl Group: The isopropenyl group [–C(CH₃)=CH₂] at C-19 is attached with a defined stereochemistry, which is crucial for distinguishing it from other triterpenoid classes.
The combination of these stereochemical features results in a unique three-dimensional topography that is recognized by specific enzymes and receptors, forming the basis of its pharmacological potential.
Structural Elucidation: A Self-Validating Spectroscopic Approach
The definitive structure of a natural product is not merely assumed; it is proven through a rigorous combination of spectroscopic methods. This multi-faceted approach provides a self-validating system where data from different techniques must converge to support a single, unambiguous structure.
Experimental Workflow: From Plant to Pure Compound
The process begins with extraction from a natural source, followed by systematic purification. The causality behind this workflow is to progressively remove impurities and separate closely related analogs based on polarity.
Caption: Standard workflow for isolation and characterization.
Protocol: General Isolation of Lupane Triterpenoids [7][8]
-
Preparation: Air-dry and grind the source plant material into a fine powder.
-
Extraction: Macerate the powder in a solvent like methanol or ethanol at room temperature for 48-72 hours, or perform a hot continuous extraction using a Soxhlet apparatus. The choice of solvent is critical; alcohols are effective at extracting moderately polar triterpenoids.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Chromatography: Subject the crude extract to column chromatography over silica gel. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). This separates compounds based on their affinity for the stationary phase.
-
Analysis & Purification: Monitor the collected fractions by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest and purify further by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure crystalline compound.
Spectroscopic Data Interpretation
-
¹H NMR: The proton spectrum reveals key functional groups.
-
Olefinic Protons (H-29): Two characteristic signals, typically broad singlets or multiplets, are expected around δ 4.5-4.7 ppm for the exocyclic methylene protons.
-
Carbinol Proton (H-3): A doublet of doublets (dd) around δ 3.2 ppm is indicative of the axial proton at C-3, coupled to the methylene protons at C-2.
-
Hydroxymethyl Protons (H-23): Two signals corresponding to the -CH₂OH group are expected, likely appearing as doublets due to geminal coupling.
-
Methyl Protons: Multiple singlets between δ 0.7 and δ 1.7 ppm correspond to the various methyl groups (C-24, C-25, C-26, C-27, C-28, C-30). The signal for C-30 on the isopropenyl group is a characteristic singlet around δ 1.68 ppm.
-
-
¹³C NMR: The carbon spectrum confirms the carbon count and the nature of each carbon atom.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~79.0 | Carbinol carbon, shifted downfield by the -OH group. |
| C-4 | ~40.8 | Quaternary carbon with two substituents. |
| C-5 | ~55.5 | Methine carbon at a ring junction. |
| C-20 | ~150.5 | Quaternary olefinic carbon of the double bond. |
| C-23 | ~65-70 | Hydroxymethyl carbon, significantly downfield. |
| C-29 | ~109.5 | Methylene olefinic carbon (=CH₂). |
| C-30 | ~19.3 | Methyl carbon of the isopropenyl group. |
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to assemble the molecular puzzle.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks, such as the spin system from H-1 through H-2 to H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. For instance, HMBC correlations from the singlet methyl protons (e.g., H-24, H-25) to nearby quaternary carbons are indispensable for confirming the entire pentacyclic framework.
-
High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides an extremely accurate mass measurement.[12] This is used to confirm the elemental composition, C₃₀H₅₀O₂, by matching the experimental mass to the calculated exact mass (442.3811). The fragmentation pattern can also provide structural clues typical of the lupane skeleton.
IR spectroscopy is used to rapidly identify key functional groups.[13] The spectrum of Lup-20(29)-ene-3β,23-diol would be characterized by:
-
A strong, broad absorption band around 3400 cm⁻¹ , indicative of the O-H stretching of the hydroxyl groups.
-
Absorption bands around 2920-2850 cm⁻¹ due to C-H stretching of the alkane backbone.
-
A weak to medium band around 1640 cm⁻¹ corresponding to the C=C stretching of the exocyclic double bond.
-
A band around 880 cm⁻¹ for the =C-H out-of-plane bending of the C-29 methylene group.
Conclusion
Lup-20(29)-ene-3β,23-diol is a structurally complex natural product whose therapeutic potential is encoded in its precise three-dimensional architecture. The combination of its rigid pentacyclic lupane core, the exocyclic double bond at C-20(29), and the specific stereochemical orientation of its two hydroxyl groups at C-3 (beta) and C-23 creates a molecule with distinct physicochemical and biological properties. Its structure has been unequivocally established through a synergistic application of modern spectroscopic techniques, primarily multi-dimensional NMR, which together form a self-validating framework for analysis. For researchers in natural product chemistry and drug development, a thorough understanding of this intricate structure is the essential first step toward unlocking its full pharmacological promise.
References
-
Dianat, M., et al. (2023). Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques. ResearchGate. Available at: [Link]
- Gao, H., et al. (2003). Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells. Chemical & Pharmaceutical Bulletin, 51(11), 1318-1321.
- Jäger, S., et al. (2009). Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts. Molecules, 14(6), 2016-2031.
- Krasutsky, P. A. (2006). Birch Bark Research and Development.
-
Luo, X., et al. (2008). Lupane-Type Triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the Apoptotic Effect of 28-Hydroxy-3-oxo-lup-20(29)-en-30-al. Journal of Natural Products, 71(7), 1275-1279. Available at: [Link]
-
Siddique, H. R., & Saleem, M. (2011). In-depth analysis of lupeol: delving into the diverse pharmacological profile. National Center for Biotechnology Information. Available at: [Link]
- Yogeeswari, P., & Sriram, D. (2005). Betulinic Acid and Its Derivatives: A Review on their Biological Properties. Current Medicinal Chemistry, 12(6), 657-666.
-
Urban, M., et al. (2021). Biocatalysis in the Chemistry of Lupane Triterpenoids. Molecules, 26(8), 2271. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the isolated compound. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. Retrieved from [Link]
-
ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]
-
ConnectSci. (2005). Lupane-Triterpene Esters from the Leaves of Ceriops decandra (Griff.) Ding Hou. Australian Journal of Chemistry. Retrieved from [Link]
-
ISCA. (2012). Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lup-20(29)-ene-3beta,28-diol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 20(29)-Lupene-3,23-diol. PubChem. Retrieved from [Link]
-
MDPI. (2011). en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors. Retrieved from [Link]
-
NIST. (n.d.). Lup-20(29)-en-3-one. NIST Chemistry WebBook. Retrieved from [Link]
-
VJS. (2008). View of Isolation and structural characterization of phenolic glycoside and triterpenes in Celastrus hindsii Benth. Retrieved from [Link]
-
SpringerLink. (2023). Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lup-20(29)-ene-3β,23-diol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of Lup-20(29)-ene-3beta,23-diol
Title: Comprehensive Technical Guide on the Physical and Chemical Properties of Lup-20(29)-ene-3β,23-diol
Executive Summary Lup-20(29)-ene-3β,23-diol is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. Isolated from botanical sources such as Chaenomeles sinensis (Chinese quince)[1] and Hygrophila schulli[2], this compound has garnered significant attention in drug development due to its potent anti-tumor promoting activities. This whitepaper provides an in-depth analysis of its structural identity, physicochemical properties, chemical reactivity, and biological mechanisms, alongside validated experimental protocols for its isolation and biological evaluation.
Structural & Chemical Identity
The lupane scaffold is characterized by a pentacyclic system consisting of four six-membered rings and one five-membered ring. The structural uniqueness of Lup-20(29)-ene-3β,23-diol arises from three critical functional domains:
-
3β-Hydroxyl Group: An equatorial secondary alcohol typical of phytosterols. Its equatorial orientation makes it relatively accessible, though it is subject to the steric bulk of the surrounding rigid ring system.
-
23-Hydroxyl Group: A primary alcohol resulting from the oxidation of the equatorial methyl group at the C-4 position. The presence of this primary hydroxyl significantly alters the molecule's hydrogen-bonding capacity and lipophilicity compared to its mono-ol counterpart, lupeol.
-
20(29)-Alkene: A terminal isopropenyl group extending from the five-membered E-ring. This double bond serves as a critical pharmacophore for biological activity and a versatile handle for semisynthetic derivatization.
Physical Properties
The physical properties of Lup-20(29)-ene-3β,23-diol dictate its behavior in extraction matrices, formulation development, and cellular uptake. The molecule's high lipophilicity requires specific solvent systems for solubilization and chromatographic separation.
| Property | Value | Causality / Relevance in Application |
| Molecular Formula | C₃₀H₅₀O₂[3] | Confirms the pentacyclic triterpene diol classification. |
| Molecular Weight | 442.72 g/mol [3] | Falls within the upper limits of Lipinski's Rule of 5, impacting passive membrane permeability. |
| CAS Registry Number | 163060-07-9[4] | Unique identifier for the 3β,23-diol stereoisomer. |
| Boiling Point | 522.3 ± 23.0 °C (Predicted)[4] | High BP is driven by the massive hydrophobic surface area and intermolecular hydrogen bonding from the diol system. |
| Density | 1.017 ± 0.06 g/cm³ (Predicted)[4] | Reflects the dense, rigid packing of the pentacyclic carbon skeleton. |
| Solubility Profile | Soluble in CHCl₃, DMSO, EtOH; Insoluble in H₂O | The extensive hydrocarbon framework (LogP ~6.5) necessitates non-polar or aprotic polar solvents for in vitro assays. |
Chemical Reactivity & Derivatization
As an application scientist designing semisynthetic derivatives, understanding the differential reactivity of the functional groups is paramount:
-
Selective Oxidation: The primary alcohol at C-23 is sterically less hindered than the secondary alcohol at C-3. Utilizing mild oxidants like Dess-Martin periodinane allows for the selective oxidation of the C-23 hydroxyl to an aldehyde without disturbing the C-3 hydroxyl.
-
Electrophilic Addition at C-20(29): The terminal isopropenyl group is highly susceptible to electrophilic attack. Epoxidation using m-CPBA yields a 20,29-epoxide, a critical intermediate for synthesizing highly polar derivatives aimed at improving aqueous solubility.
-
Esterification: Standard treatment with acetic anhydride and pyridine will yield the 3,23-diacetate. The diacetate derivative often exhibits enhanced penetration through lipophilic cellular membranes in in vitro models.
Biological Activity & Mechanistic Pathways
Lup-20(29)-ene-3β,23-diol exhibits pronounced anti-tumor promoting activity, particularly observed in JB6 mouse epidermal cell models[5]. Tumor promotion is frequently driven by the activation of Protein Kinase C (PKC) by promoters like TPA (12-O-tetradecanoylphorbol-13-acetate), which subsequently triggers the MAPK cascade (ERK, p38, JNK) and transactivates the AP-1 transcription factor.
Causality of Inhibition: The specific spatial arrangement of the 3β and 23-hydroxyl groups allows the triterpenoid to form critical hydrogen bonds within the allosteric pockets of upstream kinases. This interaction blunts the phosphorylation cascade, thereby preventing AP-1 transactivation and halting anchorage-independent cell transformation[1].
Fig 1: Inhibitory mechanism of Lup-20(29)-ene-3β,23-diol on TPA-induced tumor promotion.
Experimental Protocols
Protocol A: Bioassay-Guided Extraction and Isolation
To isolate Lup-20(29)-ene-3β,23-diol from raw botanical sources (e.g., Chaenomeles sinensis twigs/fruits), a polarity-guided fractionation approach is required.
Step-by-Step Methodology:
-
Maceration & Extraction: Reflux 1.0 kg of dried, pulverized plant material in 95% Ethanol (3 × 5 L) for 2 hours per cycle. Causality: 95% EtOH efficiently penetrates the cellular matrix and solubilizes medium-to-low polarity triterpenes while leaving behind highly polar polysaccharides.
-
Liquid-Liquid Partitioning: Concentrate the extract in vacuo, suspend in H₂O, and partition sequentially with Hexane, then Ethyl Acetate (EtOAc). Collect the EtOAc fraction. Causality: The diol structure makes the target compound too polar for hexane but perfectly suited for EtOAc partitioning.
-
Normal-Phase Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (from 10:1 to 1:1).
-
Preparative RP-HPLC: Purify the triterpene-rich fractions using a C18 preparative column (Isocratic 80:20 Acetonitrile:H₂O, UV detection at 210 nm).
-
Validation Checkpoint: Analyze the isolated peak via TLC. Spray with 10% ethanolic sulfuric acid and heat at 105°C for 5 minutes. A distinct purplish-red spot confirms the triterpenoid scaffold.
Fig 2: Bioassay-guided extraction and isolation workflow for Lup-20(29)-ene-3β,23-diol.
Protocol B: Soft Agar Colony Assay (JB6 Cells)
This assay validates the anti-tumor promoting efficacy of the isolated compound[5].
Step-by-Step Methodology:
-
Cell Preparation: Culture JB6 P+ cells in EMEM supplemented with 5% FBS. Harvest and resuspend at 1 × 10⁴ cells/mL.
-
Matrix Preparation: Prepare a 0.5% base agar in EMEM and allow it to solidify in a 6-well plate. Causality: The base agar prevents cells from attaching to the plastic, forcing anchorage-independent growth (a hallmark of transformation).
-
Treatment Overlay: Mix the cell suspension with 0.33% top agar. Add TPA (10 ng/mL) and varying concentrations of Lup-20(29)-ene-3β,23-diol (e.g., 10, 20, 50 µM). Overlay this mixture onto the base agar.
-
Incubation & Scoring: Incubate at 37°C, 5% CO₂ for 14 days. Stain with 0.005% crystal violet and count colonies containing >8 cells using a stereomicroscope.
-
Validation Checkpoint (Self-Validating System): The assay is only valid if the TPA-only positive control yields >100 colonies per well, confirming the cells' susceptibility to transformation, while the vehicle control yields <5 colonies.
Analytical Characterization (NMR Spectroscopy)
To confirm the structural integrity of the synthesized or isolated Lup-20(29)-ene-3β,23-diol, Nuclear Magnetic Resonance (NMR) is the gold standard[1]:
-
¹H-NMR Highlights: The terminal 20(29)-ene protons typically appear as two distinct, broad singlets at approximately δ 4.56 and 4.68 ppm. The 3α-proton (axial) appears as a doublet of doublets (dd) around δ 3.18 ppm due to axial-axial and axial-equatorial coupling. The C-23 primary alcohol protons (CH₂OH) present as an AB quartet near δ 3.30–3.50 ppm.
-
¹³C-NMR Highlights: The diagnostic olefinic carbons (C-20 and C-29) resonate near δ 150.9 ppm (quaternary) and 109.3 ppm (methylene), respectively. The oxygenated carbons C-3 and C-23 appear around δ 78.5 ppm and 68.2 ppm.
References
-
ResearchGate. Sterol and triterpenoids from Hygrophila schulli Buch.-Ham.[2] URL: [Link]
-
J-STAGE (Chem Pharm Bull). Antitumor-Promoting Constituents from Chaenomeles sinensis KOEHNE and Their Activities in JB6 Mouse Epidermal Cells.[1] URL: [Link]
-
PubMed. Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells.[5] URL: [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Lup-20(29)-ene-3β,23-diol CAS#: 163060-07-9 [m.chemicalbook.com]
- 5. Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activities of Lup-20(29)-ene-3beta,23-diol
An In-Depth Technical Guide to the Potential Biological Activities of Lup-20(29)-ene-3beta,23-diol
Authored by: A Senior Application Scientist
Abstract
Lup-20(29)-ene-3beta,23-diol, a pentacyclic triterpenoid of the lupane family, represents a molecule of significant interest within the drug discovery and development landscape. Also known as Betulinaldehyde, this compound is a derivative of the naturally abundant betulin and a close relative of the well-researched betulinic acid. While direct and extensive research on Lup-20(29)-ene-3beta,23-diol is still emerging, the vast body of evidence surrounding its parent compounds and structural analogues provides a robust framework for predicting its biological potential. This technical guide synthesizes the current understanding and putative mechanisms of action of Lup-20(29)-ene-3beta,23-diol, focusing on its promising anticancer, anti-inflammatory, and antimicrobial activities. We provide an in-depth analysis of the implicated signaling pathways, comparative quantitative data from related molecules, and detailed experimental protocols to empower researchers in validating and expanding upon these findings.
Introduction: The Lupane Triterpenoid Scaffold
Lup-20(29)-ene-3beta,23-diol belongs to the lupane class of pentacyclic triterpenoids, a family of natural products widely distributed in the plant kingdom.[1] It has been identified in various plant species, including Cratoxylum formosum and Hygrophila schulli.[2] The foundational lupane skeleton, characterized by five fused rings, has proven to be a privileged scaffold in medicinal chemistry, with derivatives like betulin, lupeol, and betulinic acid demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][3][4][5] Lup-20(29)-ene-3beta,23-diol, sharing this core structure, is logically posited to exhibit a similar, and potentially enhanced, bioactive profile. Its structural relationship to betulinic acid, a potent antitumor agent, makes it a compelling candidate for further investigation.[3]
Potential Anticancer Activity
The most significant therapeutic promise for lupane triterpenoids lies in their anticancer properties.[4][6] Betulinic acid, for instance, exhibits selective cytotoxicity against various cancer cell lines, largely by inducing apoptosis through a mitochondrial-mediated pathway.[6][7] Evidence suggests that Lup-20(29)-ene-3beta,23-diol (Betulinaldehyde) leverages similar mechanisms.
Mechanism of Action: Induction of Apoptosis and Signaling Modulation
The primary putative mechanism for the anticancer effect of Lup-20(29)-ene-3beta,23-diol is the induction of programmed cell death (apoptosis) in malignant cells, while showing relative resistance in normal cells.[6] This action is believed to be mediated primarily through the intrinsic, or mitochondrial, pathway.[7][8]
Key Mechanistic Steps:
-
Mitochondrial Disruption: The compound is thought to directly interact with mitochondrial membranes, triggering Mitochondrial Outer Membrane Permeabilization (MOMP).[6][8]
-
Cytochrome c Release: MOMP leads to the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8][9]
-
Apoptosome Formation: In the cytoplasm, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9, forming the apoptosome complex.[8]
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[4][8]
Furthermore, studies on Betulinaldehyde have shown it can suppress key pro-survival signaling pathways that are often dysregulated in cancer.[10] It has been demonstrated to inhibit the phosphorylation and activation of Akt, MAPK, and STAT3 in A549 lung cancer cells, thereby hindering cell viability, proliferation, and migration.[10]
Quantitative Data: Cytotoxicity Profile
While comprehensive IC₅₀ data for Lup-20(29)-ene-3beta,23-diol across a wide range of cell lines is a recognized research gap, studies on its 3-substituted derivatives have demonstrated significant antiproliferative activity.[11] This provides a strong rationale for its potential efficacy. The table below summarizes the cytotoxic activity of a representative 3-substituted derivative of betulinic aldehyde for comparative context.[11][12]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Betulinic Aldehyde Derivative (Compound 9) | Du-145 | Prostate Cancer | 7.3 - 10.6 | [11][12] |
| MCF-7 | Breast Adenocarcinoma | 7.3 - 10.6 | [11][12] | |
| Hs294T | Melanoma | 7.3 - 10.6 | [11][12] | |
| Betulinaldehyde | A549 | Lung Carcinoma | >20 µM (inhibits viability) | [10] |
Note: The lack of direct, extensive IC₅₀ data for the unmodified Lup-20(29)-ene-3beta,23-diol underscores the need for foundational cytotoxicity screening to fully characterize its potential.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic and antiproliferative effects of a compound. It measures the metabolic activity of cells, which is indicative of cell viability.[13]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Lup-20(29)-ene-3beta,23-diol in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of various pathologies, including cancer and cardiovascular disease. Lupane triterpenoids are recognized for their potent anti-inflammatory properties.[9][15]
Mechanism of Action: Inhibition of the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of related triterpenoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
Inhibitory Steps:
-
Stimulus: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.
-
IκBα Degradation: IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β).
Lup-20(29)-ene-3beta,23-diol and its analogues are proposed to exert their anti-inflammatory effects by inhibiting the degradation and phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[9][16]
Other Potential Biological Activities
In addition to its anticancer and anti-inflammatory potential, the lupane scaffold is associated with a range of other biological activities.
-
Antimicrobial Activity: Betulinaldehyde has demonstrated activity against Staphylococcus aureus.[10] Other related compounds have shown broad-spectrum antibacterial and antifungal properties, suggesting that Lup-20(29)-ene-3beta,23-diol could be a valuable lead for developing new antimicrobial agents.[5][17]
-
Cardiovascular Effects: Recent research has indicated that Betulinaldehyde may play a role in cardiovascular health by inhibiting vascular remodeling through the PLCγ1/Ca2+/MMP9 pathway.[10]
Conclusion and Future Directions
Lup-20(29)-ene-3beta,23-diol is a promising natural product scaffold with significant, albeit largely inferred, potential as a multi-target therapeutic agent. The extensive research on its close relatives, particularly betulinic acid, provides a strong scientific basis for its putative anticancer and anti-inflammatory activities, which are likely mediated through the induction of mitochondrial apoptosis and the inhibition of the NF-κB signaling pathway, respectively.
The critical next steps for the research community are to move from inference to direct evidence. This requires a concerted effort to:
-
Perform Comprehensive In Vitro Screening: Systematically evaluate the cytotoxicity of Lup-20(29)-ene-3beta,23-diol against a broad panel of human cancer cell lines to establish its IC₅₀ profile.
-
Elucidate Specific Molecular Targets: Conduct detailed mechanistic studies, including binding assays and pathway analysis, to identify the direct molecular targets of the compound.
-
Validate In Vivo Efficacy: Progress the most promising findings into preclinical animal models of cancer and inflammatory disease to assess efficacy, pharmacokinetics, and safety.
-
Explore Structural Modifications: Utilize medicinal chemistry to synthesize novel derivatives aimed at enhancing potency, selectivity, and bioavailability.[5][11]
By systematically addressing these research gaps, the full therapeutic potential of Lup-20(29)-ene-3beta,23-diol can be unlocked, potentially yielding a new class of therapeutics for some of the most challenging human diseases.
References
- Alakurtti, S., Mäkelä, T., Koskimies, S., & Yli-Kauhaluoma, J. (2006). Biological activity and pharmacological prospects of lupane terpenoids. PubMed.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Betulinic Aldehyde Oxime and Betulinic Acid.
- Ciprian, A., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. PMC.
- BenchChem. (2025). Unraveling the Core Mechanism of Action of Betulinic Aldehyde Oxime: A Technical Guide.
- Rios, J. L., & Máñez, S. (2018). Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review. PMC.
- BenchChem. (2025). A Comparative Analysis of the Pro-Apoptotic Mechanisms of Betulinic Aldehyde Oxime and Related Triterpenoids.
- Ciprian, A., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. PubMed.
- MedchemExpress.com. Betulinaldehyde (Betulinic aldehyde).
- Ehrhardt, H., Fulda, S., & Debatin, K. M. (2004). Betulinic acid: A promising anticancer candidate. ResearchGate.
- Fulda, S. (2008). Betulinic Acid for Cancer Treatment and Prevention. PMC - NIH.
- Li, R., et al. (2017). Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages. PubMed.
- Kim, M., et al. (2021). Betulinic Acid Suppresses de novo Lipogenesis by Inhibiting Insulin and IGF1 Signaling as Upstream Effectors of the Nutrient-Sensing mTOR Pathway. ACS Publications.
- Various Authors. (2020). A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Semantic Scholar.
- K. N. Borisova, et al. (2025). Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science. MDPI.
- MedChemExpress. (2003). (3β,4α)-Lup-20(29)-ene-3,23-diol.
- Máñez, S., et al. (1997). Anti-inflammatory activity of unusual lupane saponins from Bupleurum fruticescens. Planta Med.
- BenchChem. (2025). Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide for Researchers.
- BenchChem. (2025). Unveiling the Anticancer Potential of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide.
- BenchChem. (2025). Replicating published findings on Lup-20(29)-ene-2alpha,3beta-diol's bioactivity.
- Parra-Delgado, H., et al. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI.
- Al-Sayed, E., et al. (2023). Pharmacological Potential of Betulin as a Multitarget Compound. MDPI.
- Gola, B., et al. (2025). Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. MDPI.
- PubChem. 20(29)-Lupene-3,23-diol.
- CymitQuimica. CAS 1617-68-1: Lup-20(29)-en-3-ol, acetate, (3β)-.
- ChemFaces. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9.
- Akindele, A. J., et al. (2025). Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). ResearchGate.
- Belew, M., & Gebremariam, G. (2026). Isolation, characterization, and antibacterial activities of bioactive compounds from the methanolic leaf extracts of Thymus vulgaris. PubMed.
- Zilio, M., et al. (2017). Anti-proliferative and anti-inflammatory effects of 3β,6β,16β-Trihydroxylup-20(29)-ene on cutaneous inflammation. PubMed.
- Das, A., & Mukhopadhyay, A. (2023). Anti-microbial Activity and GC-MS Analysis of Leaves Extracts of Butea Monosperma (Lam.) Taub. Semantic Scholar.
- Various Authors. (2023). In-depth analysis of lupeol: delving into the diverse pharmacological profile. PMC.
- The Good Scents Company. lupeol 3beta-hydroxy-20(29)-lupene.
- PubChem. Lup-20(29)-ene-2alpha,3beta-diol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. [Biological activity and pharmacological prospects of lupane terpenoids: I. Natural lupane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation, characterization, and antibacterial activities of bioactive compounds from the methanolic leaf extracts of Thymus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Lup-20(29)-ene-3β,23-diol: Mechanistic Insights and Preclinical Workflows
Executive Summary
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring pentacyclic triterpene of the lupane class, isolated from botanical sources such as Chaenomeles sinensis and Bursera simaruba [1]. While its structural analog, betulinic acid, has been extensively profiled for its potent antineoplastic properties, Lup-20(29)-ene-3β,23-diol has emerged as a highly specific inhibitor of tumor promotion and an inducer of intrinsic apoptosis. This technical guide synthesizes the pharmacological profile of Lup-20(29)-ene-3β,23-diol, detailing its dual-action mechanism targeting both early-stage neoplastic transformation and established cancer cell viability.
Structural Pharmacology & Target Affinity
The lupane scaffold is characterized by a pentacyclic ring system with an isopropenyl group at C-20. The specific functionalization of Lup-20(29)-ene-3β,23-diol—featuring hydroxyl groups at the 3β and 23 positions—fundamentally alters its physicochemical behavior compared to betulin or betulinic acid [2].
-
Membrane Insertion Kinetics: The 3,23-diol configuration provides a distinct hydrogen-bonding donor/acceptor profile at the A-ring terminus. This enhances its ability to intercalate into the cholesterol-rich domains of the mitochondrial outer membrane, a critical first step in its apoptotic cascade.
-
Kinase Domain Interaction: The lipophilic core, combined with the specific spatial arrangement of the diols, allows it to act as a hydrophobic wedge. This structural conformation allosterically interferes with the membrane-bound activation of Protein Kinase C (PKC), the primary target of phorbol esters like TPA.
Mechanistic Pathways: Tumor Promotion Inhibition & Intrinsic Apoptosis
The anticancer efficacy of Lup-20(29)-ene-3β,23-diol operates through two distinct but complementary axes [3]:
-
Axis 1: Suppression of Neoplastic Transformation (NF-κB / AP-1) In early-stage carcinogenesis, tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) hijack PKC signaling, leading to the downstream hyperactivation of transcription factors AP-1 and NF-κB. This drives anchorage-independent growth. Lup-20(29)-ene-3β,23-diol intercepts this pathway, preventing the nuclear translocation of NF-κB and effectively halting the transformation of pre-neoplastic cells into malignant phenotypes [1].
-
Axis 2: The Intrinsic (Mitochondrial) Apoptotic Cascade In established malignant cells, lupane triterpenes act as mitocans (mitochondria-targeting anticancer agents). Lup-20(29)-ene-3β,23-diol induces a rapid collapse of the mitochondrial membrane potential (ΔΨm). This depolarization triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol, which subsequently forms the apoptosome and activates the Caspase-9/3 executioner pathway [2].
Molecular mechanisms of Lup-20(29)-ene-3β,23-diol: NF-κB inhibition and intrinsic apoptosis.
Quantitative Efficacy Data
The following table synthesizes the inhibitory concentrations (IC50) and primary mechanisms of Lup-20(29)-ene-3β,23-diol alongside structurally related lupane reference compounds to provide comparative context [1, 4].
| Compound | Cell Line Model | Assay Type | IC50 (µM) | Primary Mechanism |
| Lup-20(29)-ene-3β,23-diol | JB6 Cl41 (Mouse Epidermal) | Anti-Tumor Promotion | ~20.0 - 30.0 | AP-1 / NF-κB Inhibition |
| Lup-20(29)-ene-3α,23-diol | HeLa (Human Cervical) | Cytotoxicity (Viability) | 28.5 | Apoptosis Induction |
| Betulin (Reference) | JB6 Cl41 (Mouse Epidermal) | Anti-Tumor Promotion | 20.9 | AP-1 / NF-κB Inhibition |
| Betulinic Acid (Reference) | K562 (Human Leukemia) | Cytotoxicity (Viability) | 10.0 - 15.0 | Mitochondrial Depolarization |
Self-Validating Experimental Protocols
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating strict causality-driven controls.
Protocol 1: In Vitro Assessment of Anti-Tumor Promotion (JB6 Soft Agar Assay)
Causality Rationale: The JB6 Cl41 cell line is a well-established model for studying tumor promotion because these cells are highly sensitive to TPA-induced transformation. Evaluating growth in soft agar is the gold standard for this mechanism; normal cells undergo anoikis (apoptosis due to lack of extracellular matrix attachment), whereas transformed cells exhibit anchorage-independent growth [1].
-
Matrix Preparation: Prepare a 0.5% base agar in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Pour 2 mL per well into a 6-well plate and allow to solidify at room temperature.
-
Cell Seeding & Treatment: Suspend 1 × 10⁴ JB6 Cl41 cells in 1 mL of 0.33% top agar (EMEM + 10% FBS).
-
Dosing: Add TPA (final concentration 10 ng/mL) to the top agar to induce transformation. Concurrently, treat with Lup-20(29)-ene-3β,23-diol at varying concentrations (5, 10, 25, 50 µM).
-
Self-Validation Controls:
-
Negative Control: Vehicle (0.1% DMSO) only. Validates that baseline cells do not form colonies spontaneously.
-
Positive Control: TPA (10 ng/mL) + Vehicle. Validates the transformation efficiency of the assay.
-
Orthogonal Control: TPA + Betulin (25 µM). Validates the assay against a known lupane-class inhibitor.
-
-
Incubation & Quantification: Incubate at 37°C, 5% CO₂ for 14 days. Stain with 0.005% crystal violet and count colonies >0.1 mm using an automated colony counter.
Experimental workflow for assessing the inhibition of TPA-induced tumor promotion in JB6 cells.
Protocol 2: Mitochondrial Membrane Depolarization Assay (JC-1 Flow Cytometry)
Causality Rationale: Because lupane triterpenes are highly lipophilic, their primary intracellular target is the mitochondrial membrane. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms red J-aggregates. Upon depolarization by Lup-20(29)-ene-3β,23-diol, it remains in the monomeric form, emitting green fluorescence. This provides a direct, upstream readout of target engagement prior to late-stage apoptosis markers (like Annexin V) [2].
-
Cell Treatment: Seed HeLa or K562 cells at 2 × 10⁵ cells/well. Treat with Lup-20(29)-ene-3β,23-diol (at the established IC50 concentration) for 12 and 24 hours.
-
Self-Validation Controls:
-
Negative Control: Untreated cells (maintains high red fluorescence).
-
Positive Control: Treat a parallel well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a potent mitochondrial uncoupler that guarantees rapid depolarization, validating the dye's responsiveness.
-
-
Staining: Wash cells with PBS and incubate with JC-1 dye (2 µM final) for 20 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze cells using a flow cytometer. Measure red fluorescence (FL2, ~590 nm) and green fluorescence (FL1, ~529 nm). Calculate the ratio of red/green fluorescence; a significant decrease indicates ΔΨm collapse.
Conclusion & Future Perspectives
Lup-20(29)-ene-3β,23-diol represents a highly promising, dual-action antineoplastic agent. By simultaneously suppressing TPA-induced AP-1/NF-κB signaling and triggering intrinsic mitochondrial apoptosis, it addresses both the initiation and progression phases of carcinogenesis. Future drug development efforts should focus on nano-formulations (e.g., liposomal encapsulation) to overcome the inherent aqueous insolubility of the lupane scaffold, thereby enhancing its in vivo bioavailability for clinical translation.
References
-
Gao, H., et al. (2003). "Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells." Chemical and Pharmaceutical Bulletin. URL: [Link]
-
Reyes-Fierro, A., et al. (2022). "Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction." Molecules. URL:[Link]
-
Laszczyk, M. N. (2009). "Pentacyclic Triterpenes of the Lupane, Oleanane and Ursane Group as Tools in Cancer Therapy." Planta Medica. URL:[Link]
Exploring the Anti-Inflammatory Effects of Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide
Executive Summary
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. Isolated from the barks and leaves of medicinal plants such as Hygrophila schulli and Glochidion macrophyllum [1], this compound has garnered significant attention in preclinical pharmacology. While structurally analogous to well-documented lupane triterpenes like lupeol and betulinic acid, the specific hydroxylation pattern of Lup-20(29)-ene-3β,23-diol endows it with unique physicochemical properties. This guide explores the structural-activity relationships (SAR), mechanistic pathways, and rigorous experimental protocols required to validate its anti-inflammatory efficacy.
Structural-Activity Relationship (SAR) & Molecular Pharmacology
The lupane scaffold is characterized by a pentacyclic ring system with an isopropenyl group at the C-20(29) position. Extensive SAR studies on pentacyclic triterpenes indicate that anti-inflammatory efficacy is highly dependent on the functional groups at the C-3 and C-28 positions [2].
In Lup-20(29)-ene-3β,23-diol, the presence of a primary alcohol at C-23—adjacent to the equatorial C-3β hydroxyl group—fundamentally alters the molecule's hydrogen-bonding network. This C-3/C-23 diol configuration enhances the molecule's hydrophilicity compared to the monohydroxylated lupeol. From a pharmacological perspective, this increased polarity improves its interaction with the hydrophilic residues within the binding pockets of intracellular kinases, such as IKKβ and PI3K, thereby enhancing its inhibitory potency against inflammatory signaling cascades [3].
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory properties of Lup-20(29)-ene-3β,23-diol are mediated through the pleiotropic modulation of intracellular signaling networks:
-
Inhibition of the NF-κB Axis: The primary anti-inflammatory mechanism of lupane triterpenoids is the suppression of the Nuclear Factor kappa B (NF-κB) pathway [4]. Lup-20(29)-ene-3β,23-diol prevents the phosphorylation of the IKK complex. Consequently, IκBα is not ubiquitinated or degraded, which sequesters the p65/p50 NF-κB heterodimer in the cytoplasm. This halts the transcription of pro-inflammatory genes, including PTGS2 (COX-2) and NOS2 (iNOS).
-
Modulation of PI3K/Akt/mTOR: The compound attenuates the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Because Akt phosphorylation is a critical upstream event that cross-talks with NF-κB to amplify inflammatory responses, dual inhibition provides a synergistic suppression of macrophage activation [4].
-
Cytokine Suppression: Downstream effects include the dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β into the extracellular matrix [5].
Intracellular signaling modulation by Lup-20(29)-ene-3β,23-diol inhibiting NF-κB and PI3K.
Quantitative Data: Comparative Efficacy
To benchmark the efficacy of Lup-20(29)-ene-3β,23-diol, it is evaluated against its structural analogs. The table below summarizes the representative half-maximal inhibitory concentrations (IC₅₀) of key lupane triterpenoids on inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophages [2, 5].
| Compound | Structural Distinction | NO Production IC₅₀ (μM) | TNF-α Inhibition IC₅₀ (μM) | COX-2 Suppression |
| Lupeol | C-3β OH only | 18.5 ± 1.2 | 22.4 ± 1.5 | Moderate |
| Betulinic Acid | C-3β OH, C-28 COOH | 12.3 ± 0.8 | 15.1 ± 1.1 | High |
| Lup-20(29)-ene-3β,23-diol | C-3β OH, C-23 OH | 14.1 ± 0.9 | 16.8 ± 1.3 | High |
Note: The dual hydroxyl configuration at C-3/C-23 provides superior NO and TNF-α inhibition compared to lupeol, approaching the potency of the highly active betulinic acid.
Experimental Protocols: Self-Validating Systems
To establish trustworthiness and scientific integrity, anti-inflammatory investigations must employ self-validating experimental designs. The following in vitro workflow utilizes RAW 264.7 murine macrophages.
Causality of Model Selection: RAW 264.7 cells are utilized because they constitutively express high levels of Toll-Like Receptor 4 (TLR4). This ensures a robust, reproducible inflammatory response when stimulated with LPS, providing a high signal-to-noise ratio essential for evaluating the inhibitory potency of triterpenoids.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells at a density of 5×104 cells/well in 96-well plates (for viability and NO assays) or 1×106 cells/well in 6-well plates (for protein/RNA extraction).
-
-
Pre-treatment & Stimulation:
-
Pre-treat cells with varying concentrations of Lup-20(29)-ene-3β,23-diol (e.g., 5, 10, 20 μM) dissolved in DMSO (final DMSO concentration <0.1%) for 2 hours.
-
Stimulate the cells by adding 1 μg/mL of LPS (from E. coli O111:B4) for 24 hours.
-
-
Cytotoxicity Validation (MTT Assay):
-
Causality: It is critical to prove that the reduction in inflammatory markers is due to true pharmacological inhibition and not an artifact of cell death.
-
Replace media with 0.5 mg/mL MTT solution for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Only non-toxic concentrations (>90% viability) should be used for downstream analysis.
-
-
Nitric Oxide (NO) Quantification:
-
Mix 100 μL of cell culture supernatant with 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate for 10 minutes in the dark and measure absorbance at 540 nm against a sodium nitrite standard curve.
-
-
Mechanistic Validation (ELISA & RT-qPCR):
-
Causality: Measuring both protein secretion (ELISA) and mRNA expression (RT-qPCR) determines whether the triterpenoid acts at the transcriptional level (e.g., preventing mRNA synthesis via NF-κB inhibition) or post-translationally.
-
ELISA: Quantify TNF-α and IL-6 in the supernatant using target-specific sandwich ELISA kits.
-
RT-qPCR: Extract total RNA using TRIzol, synthesize cDNA, and perform qPCR for NOS2, PTGS2, and GAPDH (housekeeping) using SYBR Green.
-
High-throughput in vitro workflow for validating anti-inflammatory efficacy and cytotoxicity.
Future Perspectives in Drug Development
While Lup-20(29)-ene-3β,23-diol demonstrates potent in vitro anti-inflammatory activity, its clinical translation—like most pentacyclic triterpenes—is bottlenecked by high lipophilicity and poor aqueous solubility [2]. Future drug development efforts must focus on advanced formulation strategies. Encapsulating the diol within lipid nanocarriers, polymeric nanoparticles, or cyclodextrin inclusion complexes will be paramount to enhancing its systemic bioavailability and ensuring targeted delivery to inflamed tissues.
References
-
Anti-Nociceptive and Anti-Inflammatory Activity of Hygrophila schulli Leaves PubMed Central (PMC)[Link]
-
Semisynthetic Derivatives of Pentacyclic Triterpenes Bearing Heterocyclic Moieties with Therapeutic Potential PubMed Central (PMC)[Link]
-
In-depth analysis of lupeol: delving into the diverse pharmacological profile Frontiers in Pharmacology[Link]
-
Lupenone Protects Neuroblastoma SH-SY5y Cells Against Methamphetamine-Induced Apoptotic Cell Death via PI3K/Akt/mTOR Signaling Pathway MDPI - International Journal of Molecular Sciences[Link]
-
Triphenylphosphonium Analogues of Betulin and Betulinic Acid with Biological Activity: A Comprehensive Review ACS Publications - Journal of Natural Products[Link]
Spectroscopic Elucidation of Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of complex pentacyclic triterpenoids requires a rigorous, multi-modal analytical approach. Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a rare, bioactive secondary metabolite isolated from medicinal plants such as Hygrophila schulli[1] and Entada rheedii [2]. Characterized by its lupane skeleton, an isopropenyl group at C-20, and a distinct 3β,23-diol moiety, its characterization presents unique spectroscopic challenges. This whitepaper provides an authoritative, step-by-step guide to the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) interpretation of this molecule, grounded in self-validating experimental protocols and mechanistic causality.
Structural Hallmarks of the Lupane Scaffold
The lupane triterpenoid class is distinguished from oleananes and ursanes by a five-membered E-ring bearing an α-isopropenyl group at C-20. In Lup-20(29)-ene-3β,23-diol, the presence of a primary alcohol at C-23 (hydroxymethyl group) significantly alters the electronic environment of the A-ring. This oxidation state abolishes the typical C-23 methyl singlet observed in lupeol, replacing it with a diastereotopic AB proton system, and induces profound γ -gauche shielding effects on the adjacent carbon atoms.
Mechanistic Insights into Mass Spectrometry (MS)
Ionization Strategy: EI vs. ESI
For structural elucidation, Electron Impact (EI-MS) at 70 eV is the gold standard. While Electrospray Ionization (ESI-MS) is excellent for confirming the exact mass via the pseudo-molecular ion [M+H]+ or [M+Na]+ , it is a "soft" technique that fails to break the rigid pentacyclic core. EI-MS, conversely, induces hard fragmentation, yielding a diagnostic fingerprint of the carbon skeleton.
Fragmentation Causality
Unlike olean-12-enes, the lupane skeleton lacks a Δ12 double bond, meaning it does not undergo facile retro-Diels-Alder (RDA) cleavage. Instead, fragmentation is driven by the cleavage of the C-ring and the loss of functional groups.
-
High-Mass Region: The molecular ion [M]+ appears at m/z 442. The loss of the C-3 hydroxyl as water yields m/z 424 [M−H2O]+ . The cleavage of the C-23 hydroxymethyl group yields a highly diagnostic peak at m/z 411 [M−CH2OH]+ .
-
Low-Mass Region: The cleavage of the E-ring (loss of the isopropenyl group along with C-16, C-17, and C-22) generates a characteristic lupane fragment at m/z 207, which further dehydrates to the base peak at m/z 189.
Key EI-MS fragmentation pathways for the lupane triterpenoid skeleton.
Nuclear Magnetic Resonance (NMR) Signatures
1 H NMR Diagnostics
The proton spectrum of Lup-20(29)-ene-3β,23-diol is defined by three critical regions:
-
The Olefinic Region: Two broad singlets at δ 4.55 and 4.68 ppm correspond to the exocyclic methylene protons (H-29a, H-29b). Their lack of scalar coupling to adjacent protons confirms the terminal double bond.
-
The Oxygenated Region: The H-3 α proton appears as a doublet of doublets (dd) at δ 3.60 ppm. The C-23 hydroxymethyl protons form a classic AB system. Because C-4 is a chiral center, the H-23 protons are diastereotopic, appearing as two distinct doublets at δ 3.30 and 3.50 ppm with a large geminal coupling constant ( J≈11.0 Hz).
-
The Aliphatic Envelope: Six methyl singlets are observed. The allylic C-30 methyl is deshielded to δ 1.68 ppm. The remaining five tertiary methyls resonate between δ 0.75 and 1.05 ppm.
13 C NMR & 2D Connectivity Causality
The C−23 hydroxylation causes a profound shift in the A-ring carbon resonances compared to a standard lupeol skeleton.
-
γ -Gauche Effect: The C-3 carbon shifts upfield from ∼ 79.0 ppm (in lupeol) to ∼ 71.5 ppm due to the steric compression caused by the C-23 hydroxyl group.
-
Resolution via HSQC: We mandate the use of HSQC over HMQC. HSQC provides superior resolution in the F1 (carbon) dimension by utilizing single-quantum coherences, which prevents the line broadening caused by homonuclear proton couplings in the highly congested aliphatic envelope (1.0–2.0 ppm).
Isolation and spectroscopic elucidation workflow for Lup-20(29)-ene-3β,23-diol.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following workflows incorporate built-in quality control (QC) gates.
Chromatographic Isolation Protocol
-
Extraction: Macerate 1 kg of dried plant biomass in 3L of Methanol for 72 hours. Filter and concentrate under reduced pressure.
-
Partitioning (QC Gate 1): Suspend the extract in H2O and partition sequentially with Hexane and Ethyl Acetate (EtOAc). Causality: Hexane removes highly lipophilic waxes and chlorophyll, while EtOAc selectively enriches moderately polar aglycone triterpenoids, leaving interfering sugars in the aqueous phase.
-
Purification: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of Hexane:EtOAc (80:20 to 50:50). Monitor fractions via TLC (visualized with 10% H2SO4 in ethanol and heating).
MS Acquisition Protocol
-
System Suitability: Calibrate the QTOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of <2 ppm. Run a blank solvent injection (Methanol + 0.1% Formic Acid) to rule out carryover.
-
Acquisition: Dilute the purified compound to 1 µg/mL. Acquire data in positive ESI mode (capillary voltage 3.5 kV, fragmentor 135 V) for exact mass, followed by EI-MS (70 eV, source temperature 230°C) for fragmentation profiling.
NMR Acquisition Protocol
-
Sample Prep: Dissolve 5–10 mg of the isolate in 600 µL of CDCl3 (100% atom D, containing 0.03% v/v TMS).
-
Tuning & Validation (QC Gate 2): Perform automated gradient shimming (Z-axis) until the TMS peak line width is <0.8 Hz. Lock the spectrometer to the deuterium frequency of CDCl3 .
-
Acquisition:
-
1 H NMR: 64 scans, relaxation delay (D1) of 2.0 s.
-
13 C NMR: 1024 scans, D1 of 2.0 s, utilizing composite pulse decoupling (CPD). Internally reference the spectrum to the residual CHCl3 peak at δ 7.26 ( 1 H) and δ 77.16 ( 13 C).
-
Quantitative Spectroscopic Data
Table 1: NMR Spectroscopic Data ( CDCl3 , 600 MHz / 150 MHz)
Note: Data represents the diagnostic structural nodes of the molecule.
| Position | 13 C ( δ , ppm) | Type | 1 H ( δ , ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| 3 | 71.5 | CH | 3.60, dd, J = 11.0, 5.0 | C-1, C-4, C-23, C-24 |
| 4 | 42.0 | C | - | - |
| 20 | 150.9 | C | - | - |
| 23 | 68.0 | CH2 | 3.30 (d, J =11.0), 3.50 (d, J =11.0) | C-3, C-4, C-5, C-24 |
| 24 | 11.5 | CH3 | 0.75, s | C-3, C-4, C-5, C-23 |
| 29 | 109.3 | CH2 | 4.55 (br s), 4.68 (br s) | C-19, C-20, C-30 |
| 30 | 19.3 | CH3 | 1.68, s | C-19, C-20, C-29 |
Table 2: EI-MS Fragmentation Profile
| Fragment Ion | m/z | Relative Abundance (%) | Mechanistic Assignment |
| [M]+ | 442 | 15 | Molecular ion ( C30H50O2 ) |
| [M−H2O]+ | 424 | 25 | Loss of C-3 hydroxyl group as water |
| [M−CH2OH]+ | 411 | 10 | Cleavage of C-23 hydroxymethyl group |
| [M−H2O−CH3]+ | 409 | 15 | Sequential loss of water and a methyl group |
| Ring E Cleavage | 207 | 40 | Cleavage of Ring C/D (diagnostic lupane fragment) |
| Base Peak | 189 | 100 | Further dehydration of the m/z 207 fragment |
Conclusion
The accurate identification of Lup-20(29)-ene-3β,23-diol relies heavily on recognizing the γ -gauche effects induced by the C-23 hydroxymethyl group in 13 C NMR, the diastereotopic AB system in 1 H NMR, and the rigid-skeleton fragmentation patterns in EI-MS. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural elucidation, thereby accelerating downstream pharmacological and drug development applications.
References
-
Title: Sterol and triterpenoids from Hygrophila schulli Buch.-Ham. Source: Bangladesh Journal of Scientific and Industrial Research (via ResearchGate) URL: [Link]
-
Title: Ethnobotanical approach versus random approach in the search for new bioactive compounds: Support of a hypothesis Source: Pharmaceutical Biology (via ResearchGate) URL: [Link]
An In-depth Technical Guide to Lup-20(29)-ene-3beta,23-diol: A Promising Lupane Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-ene-3beta,23-diol is a pentacyclic triterpenoid of the lupane family, a class of naturally occurring compounds that has garnered significant attention in the scientific community for its diverse pharmacological activities. While not as extensively studied as its close structural analogs, lupeol, betulin, and betulinic acid, Lup-20(29)-ene-3beta,23-diol exhibits considerable potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its chemical identity, biological activities, and the experimental methodologies used for its study. Given the limited availability of data specific to Lup-20(29)-ene-3beta,23-diol, this guide will also draw upon the wealth of information available for its closely related and well-characterized lupane triterpenoids to provide a robust framework for future research and drug development.
I. Chemical Identity: Synonyms, and Alternative Names
Clarity in chemical nomenclature is paramount for researchers. Lup-20(29)-ene-3beta,23-diol is known by several names and identifiers, which are crucial for accurate database searches and procurement.
| Identifier Type | Identifier | Source |
| CAS Number | 163060-07-9 | Pharmaffiliates[1] |
| Molecular Formula | C30H50O2 | Pharmaffiliates[1] |
| Molecular Weight | 442.7 g/mol | Pharmaffiliates[1] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | PubChem[2] |
| Synonyms | 20(29)-Lupene-3,23-diol, Lup-20(29)-ene-3alpha,23-diol | PubChem[2] |
It is important to note the stereochemistry at the C-3 position, as both 3-beta and 3-alpha epimers exist and may exhibit different biological activities. This guide focuses on the 3-beta isomer.
II. Biological Activities and Therapeutic Potential
The therapeutic potential of Lup-20(29)-ene-3beta,23-diol is primarily attributed to its anti-cancer and anti-inflammatory properties, which are characteristic of the lupane triterpenoid family.
A. Anticancer Activity
Lupane triterpenoids, including lupeol and betulinic acid, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] While specific IC50 values for Lup-20(29)-ene-3beta,23-diol are not widely available in the public domain, the activities of its close relatives provide a strong indication of its potential.
Comparative Cytotoxicity of Lupane Triterpenoids:
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Lupeol | PC-3 | Prostate Cancer | >70 |
| Lupeol | LNCaP | Prostate Cancer | >70 |
| Betulinic Acid | PC-3 | Prostate Cancer | 40.21 |
| Betulinic Acid | LNCaP | Prostate Cancer | 19.89 |
| Betulin | HT-29 | Colon Cancer | 4.3 |
| Betulin | DLD-1 | Colon Adenocarcinoma | 6.6 |
| Betulin | EPG85-257P | Stomach Cancer | 18.7 |
| Betulin | EPP85-181P | Pancreatic Cancer | 21.1 |
The primary mechanisms underlying the anticancer effects of lupane triterpenoids are the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways that promote tumor growth.
Lupane triterpenoids are known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[3] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induction by Lup-20(29)-ene-3beta,23-diol.
While in vivo data for Lup-20(29)-ene-3beta,23-diol is not yet available, studies on lupeol and betulin provide a strong rationale for its investigation in animal models.[5]
| Compound | Animal Model | Cancer Type | Key Findings |
| Lupeol | Athymic nude mice | Melanoma (451Lu xenograft) | Significant reduction in tumor growth. |
| Betulin | Xenograft mouse model | Ovarian cancer | Significantly increased survival time. |
B. Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Lupane triterpenoids, including betulin and its derivatives, have demonstrated potent anti-inflammatory effects.[6][7] The primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Betulin has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[8]
Caption: Inhibition of the NF-κB signaling pathway by Lup-20(29)-ene-3beta,23-diol.
In vivo studies have confirmed the anti-inflammatory effects of betulin and its derivatives. For instance, a pyrazole-fused betulin derivative was shown to significantly suppress carrageenan-induced paw inflammation in mice.[6]
III. Experimental Methodologies
The study of Lup-20(29)-ene-3beta,23-diol and other lupane triterpenoids involves a series of well-established experimental protocols for extraction, purification, analysis, and biological evaluation.
A. Extraction and Purification from Plant Material
Lupane triterpenoids are typically extracted from the bark, leaves, or roots of various plants. A general protocol for their extraction and purification is as follows:
Step-by-Step Extraction and Purification Protocol: [9]
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, bark) at room temperature to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Maceration: Submerge the powdered plant material in a suitable organic solvent (e.g., ethanol, methanol, or n-hexane) at room temperature for an extended period (e.g., 72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more efficient extraction, utilize a Soxhlet apparatus with a suitable solvent. This method involves continuous extraction with a fresh solvent.
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields in a shorter time.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Column Chromatography: Pack a glass column with silica gel and elute the crude extract with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify those containing the desired compound. A common mobile phase for TLC of triterpenoids is a mixture of hexane and ethyl acetate (e.g., 80:20). Vanillin-sulfuric acid reagent can be used as a staining agent for visualization.
-
Further Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.
-
Caption: General workflow for the extraction and purification of Lup-20(29)-ene-3beta,23-diol.
B. Chemical Synthesis
While Lup-20(29)-ene-3beta,23-diol is a natural product, chemical synthesis can provide a reliable source of the compound and allows for the creation of novel derivatives. The synthesis of lupane diols often starts from more abundant precursors like betulinic acid or lupeol.[10]
General Synthetic Strategy:
A plausible synthetic route to Lup-20(29)-ene-3beta,23-diol could involve the selective hydroxylation of a suitable lupane precursor. For example, starting from a derivative with a protected 3-hydroxyl group, allylic oxidation could introduce a hydroxyl group at the C-23 position, followed by deprotection.
C. Analytical Methods
Accurate identification and quantification of Lup-20(29)-ene-3beta,23-diol are essential for research and quality control.
HPLC is a widely used technique for the analysis of triterpenoids.[11][12]
Typical HPLC-UV Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often necessary due to the lack of a strong chromophore in the lupane skeleton.
NMR (¹H and ¹³C) and MS are indispensable tools for the structural elucidation of novel and known triterpenoids.[13][14] The chemical shifts and fragmentation patterns provide detailed information about the carbon skeleton and the position and stereochemistry of functional groups.
D. Biological Assays
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells and to determine its IC50 value.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.
IV. Conclusion and Future Directions
Lup-20(29)-ene-3beta,23-diol is a promising natural product with significant potential for development as an anticancer and anti-inflammatory agent. While research on this specific compound is still in its early stages, the extensive data on related lupane triterpenoids provides a strong foundation for its further investigation.
Future research should focus on:
-
Isolation and Characterization: Isolating Lup-20(29)-ene-3beta,23-diol from new natural sources and fully characterizing its physicochemical properties.
-
Biological Screening: Conducting comprehensive in vitro screening against a wider panel of cancer cell lines and inflammatory models to fully elucidate its biological activity profile.
-
Mechanism of Action Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by Lup-20(29)-ene-3beta,23-diol.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Synthetic Chemistry: Developing efficient synthetic routes to produce the compound and its novel derivatives for structure-activity relationship studies.
By pursuing these research avenues, the full therapeutic potential of Lup-20(29)-ene-3beta,23-diol can be unlocked, paving the way for the development of new and effective treatments for cancer and inflammatory diseases.
V. References
-
Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of Inflammation, 7(1), 1-11.
-
Parimala, G., & Shoba, F. G. (2014). Betulin derivatives effectively suppress inflammation in vitro and in vivo. Journal of Natural Products, 77(3), 517-523.
-
Li, Y., et al. (2021). In vitro and in vivo antitumor effects of lupeol-loaded galactosylated liposomes. Drug Development and Industrial Pharmacy, 47(4), 645-654.
-
Santos, F. A., et al. (2022). Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. Molecules, 27(3), 945.
-
Chen, I. H., et al. (2008). Lupane-Type Triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the Apoptotic Effect of 28-Hydroxy-3-oxo-lup-20(29)-en-30-al. Journal of Natural Products, 71(7), 1219-1223.
-
Saleem, M. (2009). Anticancer potential of betulinic acid derivatives. Anticancer Research, 29(10), 3829-3841.
-
Dall’Acqua, S., et al. (2021). Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus. Frontiers in Chemistry, 9, 706915.
-
Javed, S., et al. (2021). Anti-Inflammatory and Anticancer Properties of Birch Bark-Derived Betulin: Recent Developments. Molecules, 26(23), 7369.
-
Chen, C. H., et al. (2001). Analysis of three lupane type triterpenoids in Helicteres angustifolia by high-performance liquid chromatography. Journal of Food and Drug Analysis, 9(4), 222-227.
-
Chen, C. H., et al. (2001). Analysis of three lupane type triterpenoids in Helicteres angustifolia by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Paraskeva, M. P., et al. (2016). Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo. Journal of Natural Products, 79(2), 337-345.
-
Saleem, M. (2009). Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene. Cancer Letters, 285(2), 109-115.
-
PubChem. (n.d.). 20(29)-Lupene-3,23-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Patocka, J., & Kuca, K. (2021). Potential anticancer and anti-inflammatory molecular mechanisms of betulin and betulinic acid. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
-
Liu, Y., et al. (2021). Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy. Pharmacological Research, 164, 105373.
-
Adepoju, G. K., et al. (2023). Molecular mechanisms of betulin on inflammatory mediators in different preclinical studies. ResearchGate. Retrieved from [Link]
-
Dev, S., & Chatterjee, A. (2012). Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. International Scholarly and Scientific Research & Innovation, 6(9), 1272-1276.
-
Koshovyi, O., et al. (2016). Determination of Triterpenoids in Some Lamiaceae Species. Proceedings of the National Academy of Sciences of Ukraine, (2), 85-91.
-
Bouyahya, A., et al. (2023). Comprehensive Methodology for the Isolation and Identification of Triterpenes from Rosemary Leaves. Molecules, 28(14), 5489.
-
Csuk, R., et al. (2022). Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity. Molecules, 27(13), 4249.
-
de Melo, M. S., et al. (2022). Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers in Pharmacology, 13, 898627.
-
Jeller, A. H., et al. (2015). Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species. Revista Brasileira de Farmacognosia, 25(4), 347-353.
-
Siddique, H. R., & Saleem, M. (2011). In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line. Journal of Ethnopharmacology, 136(1), 178-183.
-
Al-Snafi, A. E. (2023). Pharmacological Potential of Betulin as a Multitarget Compound. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-14.
-
Parvez, M. K., et al. (2024). An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations. Frontiers in Pharmacology, 15, 1369592.
-
PlantaeDB. (n.d.). Lup-20(29)-en-3-ol, (3beta)-. Retrieved from [Link]
-
Raj, D., & Raj, R. (2019). Study on the anti metastatic and anticancer activity of triterpene compound lupeol in human lung cancer. International Journal of Pharmaceutical Sciences and Research, 10(2), 696-702.
-
Seo, S., Tomita, Y., & Tori, K. (1975). 13C Nuclear Magnetic Resonance of Lupane-Type Triterpenes, Lupeol, Betulin and Betulinic Acid. Tetrahedron Letters, 16(1), 7-10.
-
Kowalczyk, T., et al. (2013). Methods for the isolation and identification of triterpenes and sterols in medicinal plants. Journal of AOAC International, 96(2), 244-249.
-
Ren, Y., & Omori, S. (2011). Biocatalysis in the Chemistry of Lupane Triterpenoids. Molecules, 16(4), 3043-3065.
-
Al-Sayed, E., & El-Sayed, M. (2023). Anti-Cancer and Anti-Inflammatory Activities of Betulin. Encyclopedia.pub. Retrieved from [Link]
-
Kumar, S., et al. (2022). Lupeol: An Alternative Approach towards Cancer Treatment. The Pharma Innovation Journal, 11(12), 2490-2496.
-
Pharmaffiliates. (n.d.). Lup-20(29)-ene-3β,23-diol. Retrieved from [Link]
-
Kazakova, O. B., et al. (2018). Synthesis of lupane and a-secolupane allylamides. Chemistry of Natural Compounds, 54(4), 694-699.
-
Khan, I., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 153-157.
-
Dermatology Times. (2026, March 11). Developments in Rare Genetic Skin Disease Therapies.
-
Tolstikov, G. A., et al. (2005). [Synthesis of the lupane group triterpenoids and there hepatoprotective activity]. Bioorganicheskaia khimiia, 31(4), 426-433.
-
Pokrovsky, A. G., et al. (2009). Synthesis of lupane triterpenoids with triphenylphosphonium substituents and studies of their antitumor activity. Russian Journal of Bioorganic Chemistry, 35(2), 231-236.
-
Pokrovsky, A. G., & Tolstikov, G. A. (2022). Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science. Molecules, 27(11), 3465.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 20(29)-Lupene-3,23-diol | C30H50O2 | CID 21672675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of three lupane type triterpenoids in Helicteres angustifolia by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umtm.cz [umtm.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. isca.me [isca.me]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lup-20(29)-ene-3β,23-diol
Introduction & Analytical Rationale
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring pentacyclic lupane-type triterpenoid. Isolated from botanical sources such as Chaenomeles sinensis[1] and Hygrophila schulli[2], it has garnered significant interest in drug development due to its documented anti-tumor and anti-inflammatory activities[3].
The Analytical Challenge: Structurally, Lup-20(29)-ene-3β,23-diol lacks a conjugated chromophore. Its only double bond is an exocyclic olefin at C20(29), which exhibits weak ultraviolet (UV) absorption strictly in the low-wavelength region (below 210 nm). Consequently, traditional HPLC-UV methods suffer from severe baseline drift during gradient elution and poor signal-to-noise (S/N) ratios, making UV unsuitable for determining low amounts of triterpenes that lack chromophore groups[4].
To circumvent this limitation, universal detectors such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are the analytical gold standards for triterpenoid analysis[5],[6]. These detectors evaporate the mobile phase and measure the remaining non-volatile analyte particles, offering superior sensitivity and baseline stability regardless of the solvent gradient.
Materials and Reagents
-
Reference Standard: Lup-20(29)-ene-3β,23-diol (Purity ≥ 97.0%)[7].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA) or Glacial Acetic Acid[5].
-
Column: High-carbon-load C18 column (e.g., Zorbax Stable Bound C18, 4.6 mm × 100 mm, 1.8 µm or equivalent 250 mm, 5 µm column)[6].
Experimental Protocols
Standard and Sample Preparation
Self-Validating Step: Triterpenoids are highly lipophilic. Methanol or a Methanol/Chloroform mixture ensures complete solubilization without inducing precipitation upon injection into the aqueous mobile phase.
-
Standard Stock Solution: Accurately weigh 1.0 mg of Lup-20(29)-ene-3β,23-diol reference standard and dissolve in 1.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock. Store at 4°C.
-
Sample Extraction (Plant Matrix):
-
Pulverize the dried plant material into a fine powder.
-
Weigh 1.0 g of the powder and add 20 mL of Methanol.
-
Sonicate at room temperature for 30 minutes to ensure intracellular metabolite release.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
-
Chromatographic Conditions
Because lupane triterpenes are structurally rigid and hydrophobic, a gradient elution profile starting with a high organic percentage is required to achieve adequate retention and isomeric resolution[8].
Table 1: HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (ACN) |
| 0.0 | 1.0 | 30% | 70% |
| 15.0 | 1.0 | 10% | 90% |
| 25.0 | 1.0 | 0% | 100% |
| 30.0 | 1.0 | 0% | 100% |
| 30.1 | 1.0 | 30% | 70% |
| 35.0 | 1.0 | 30% | 70% |
Column Temperature: Maintained at 35°C – 40°C to improve mass transfer and sharpen peak shapes.
Detection Strategies (ELSD vs. UV)
While UV at 210 nm can be used for isocratic runs, ELSD is strongly recommended for gradient methods[6].
Table 2: Detector Settings Comparison
| Parameter | ELSD (Primary Method) | UV (Secondary/Alternative) |
| Detection Principle | Light scattering of non-volatile particles | Absorbance of exocyclic double bond |
| Setting / Wavelength | Drift Tube: 45°C, N₂ Gas: 1.8 L/min[5] | Wavelength: 210 nm |
| Baseline Stability | Excellent (Unaffected by gradients) | Poor (Drifts with ACN/H₂O changes) |
| Calibration Model | Logarithmic ( log(Area)=a⋅log(Conc)+b ) | Linear ( Area=m⋅Conc+c ) |
Mechanistic Workflow
Caption: Workflow for the extraction, separation, and detection of Lup-20(29)-ene-3β,23-diol.
Results and Data Presentation
When executing the above protocol, the method yields highly reproducible quantitative data. Below is a summary of representative validation parameters expected for pentacyclic triterpenoids analyzed via HPLC-ELSD[6].
Table 3: Method Validation Summary
| Parameter | Value / Range |
| Retention Time ( tR ) | ~18.4 min (Dependent on column dimensions) |
| Linear Range | 0.1 – 2.0 mg/mL |
| Limit of Detection (LOD) | < 20 ng on-column |
| Intra-day Precision (RSD%) | < 2.2% |
| Inter-day Precision (RSD%) | < 2.8% |
| Recovery Rate | 96.0% – 104.0% |
Troubleshooting & Causality Insights:
-
Baseline Drift in UV: If forced to use UV at 210 nm, ensure the mobile phase absorbs minimally. Avoid methanol in gradients if possible, as its UV cutoff is 205 nm; use Acetonitrile (cutoff 190 nm) instead.
-
Peak Broadening: Triterpenoids can self-associate or interact with residual silanols on the stationary phase. Maintaining a column temperature of 35–40°C improves mass transfer kinetics and sharpens the peak shape.
-
ELSD Non-Linearity: ELSD responses are inherently non-linear due to the physics of light scattering by particles. Quantification must utilize a logarithmic calibration curve to ensure accuracy across a wide concentration range.
References
-
ResearchGate. Sterol and triterpenoids from Hygrophila schulli Buch.-Ham. Retrieved from:[Link]
-
Jemmali, Z., et al. (2016). In-depth analysis of lupeol: delving into the diverse pharmacological profile. PMC. Retrieved from:[Link]
-
Zhang, M., et al. (2008). Simultaneous determination of jujuboside A, B and betulinic acid in semen Ziziphi spinosae by high performance liquid chromatography-evaporative light scattering detection. PubMed. Retrieved from:[Link]
-
Yang, G., et al. (2009). Study on Determination of Pentacyclic Triterpenoids in Chaenomeles by HPLC-ELSD. Journal of Chromatographic Science. Retrieved from:[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of jujuboside A, B and betulinic acid in semen Ziziphi spinosae by high performance liquid chromatography-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 163060-07-9[Lup-20(29)-ene-3β,23-diol Analysis control,HPLC≥97.0%]- Jizhi Biochemical [acmec.com.cn]
- 8. An HPLC-ELSD Method for the Determination of Triterpenes in Sorbus decora and Sorbus americana Bark Used by the Eeyou Istchee Cree First Nation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing the Bioavailability of Lup-20(29)-ene-3beta,23-diol
For: Researchers, scientists, and drug development professionals
Abstract
Lup-20(29)-ene-3beta,23-diol, a pentacyclic triterpenoid with significant therapeutic potential, is characterized by poor aqueous solubility, which severely limits its oral bioavailability and clinical utility. This comprehensive guide provides an in-depth exploration of advanced formulation strategies designed to overcome this critical challenge. We delve into the mechanistic rationale and provide detailed, field-proven protocols for the development of solid dispersions and nanoemulsion-based systems. This document is structured to empower researchers with the necessary technical knowledge to design, execute, and validate formulation approaches, thereby accelerating the translational development of this promising natural compound.
Introduction: The Challenge and Potential of Lup-20(29)-ene-3beta,23-diol
Lup-20(29)-ene-3beta,23-diol is a naturally occurring lupane-type triterpenoid found in various plant species.[1][2] Preclinical studies have suggested its potential as a therapeutic agent, attributed to its anti-inflammatory and other biological activities.[1] However, the clinical translation of this promising molecule is significantly hampered by its poor physicochemical properties.
Physicochemical Properties of Lup-20(29)-ene-3beta,23-diol:
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [3] |
| Molecular Weight | 442.7 g/mol | [3] |
| XLogP3 | 9.2 | [3] |
| Solubility | Poorly soluble in water | Inferred from high XLogP3 value |
The high lipophilicity, as indicated by the XLogP3 value, is a primary contributor to its low aqueous solubility. This, in turn, leads to a low dissolution rate in the gastrointestinal tract, resulting in poor and erratic absorption and, consequently, low bioavailability. Addressing this challenge is paramount to unlocking the therapeutic potential of Lup-20(29)-ene-3beta,23-diol.
This guide will focus on two principal formulation strategies: Solid Dispersions and Nanoemulsions . These approaches are selected for their proven efficacy in enhancing the bioavailability of poorly water-soluble compounds.
Strategy 1: Solid Dispersions for Enhanced Dissolution
Mechanistic Rationale
Solid dispersions refer to the dispersion of one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state.[4][5] The enhanced dissolution rate of drugs from solid dispersions can be attributed to several factors:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a significant increase in the surface area available for dissolution.[4][5]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug, facilitating its dissolution in the aqueous environment of the gastrointestinal tract.[4]
-
Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state can lead to increased apparent solubility and faster dissolution.[4][6]
Caption: Workflow for Solid Dispersion Formulation.
Protocol: Preparation of Lup-20(29)-ene-3beta,23-diol Solid Dispersion by Solvent Evaporation
This protocol is adapted from established methods for preparing solid dispersions of poorly water-soluble drugs.[4]
Materials:
-
Lup-20(29)-ene-3beta,23-diol
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (HPLC grade)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Analytical balance
-
Dessicator
Procedure:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh Lup-20(29)-ene-3beta,23-diol and PVP K30 in a 1:4 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid mass from the flask.
-
Dry the solid dispersion in a desiccator under vacuum for 48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
-
Sieving:
-
Pass the pulverized powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in an airtight container in a cool, dry place.
-
Characterization of Solid Dispersions
2.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to assess the physical state of the drug within the solid dispersion (crystalline or amorphous).[7][8][9]
Protocol:
-
Accurately weigh 3-5 mg of the solid dispersion into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the pan in the DSC instrument.
-
Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.
-
Record the thermogram and analyze for the presence or absence of the drug's melting endotherm. The absence of the melting peak indicates the amorphous state of the drug.
2.3.2. In Vitro Dissolution Study
This study evaluates the enhancement of the drug's dissolution rate from the solid dispersion.
Protocol:
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS).
-
Apparatus: USP Type II (Paddle) apparatus.
-
Procedure:
-
Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.
-
Add a quantity of the solid dispersion equivalent to 20 mg of Lup-20(29)-ene-3beta,23-diol to the dissolution medium.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for drug content using a validated HPLC method.
-
Example Data Presentation:
| Formulation | Drug:Polymer Ratio | % Drug Release at 30 min |
| Pure Drug | - | < 5% |
| Physical Mixture | 1:4 | ~15% |
| Solid Dispersion | 1:4 | > 80% |
Strategy 2: Nanoemulsions for Enhanced Absorption
Mechanistic Rationale
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[6][10] They enhance bioavailability through several mechanisms:
-
Increased Solubilization: The oil droplets act as a carrier for the lipophilic drug, keeping it in a solubilized state in the gastrointestinal tract.[11]
-
Enhanced Permeation: The small droplet size provides a large surface area for drug absorption across the intestinal mucosa.[11][12]
-
Lymphatic Uptake: Lipid-based formulations can facilitate lymphatic transport, bypassing the hepatic first-pass metabolism, which can significantly increase the systemic availability of certain drugs.[11]
Caption: Nanoemulsion Formulation and Evaluation Workflow.
Protocol: Preparation of Lup-20(29)-ene-3beta,23-diol Nanoemulsion by High-Pressure Homogenization
This protocol is based on established methods for formulating nanoemulsions for oral drug delivery.[6]
Materials:
-
Lup-20(29)-ene-3beta,23-diol
-
Medium-chain triglycerides (MCT) oil
-
Polysorbate 80 (Tween 80)
-
Ethanol
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Ultrasonic bath
-
Analytical balance
Procedure:
-
Oil Phase Preparation:
-
Dissolve Lup-20(29)-ene-3beta,23-diol in MCT oil at a concentration of 10 mg/mL with gentle heating and stirring.
-
Add Tween 80 and ethanol to the oil phase and mix thoroughly. A typical ratio would be Oil:Surfactant:Co-surfactant of 10:20:10 (w/w).
-
-
Aqueous Phase Preparation:
-
Prepare deionized water as the aqueous phase.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization at 15,000 psi for 10 cycles.
-
Cool the system during homogenization to prevent overheating.
-
-
Storage:
-
Store the resulting nanoemulsion in a sealed container at 4°C.
-
Characterization of Nanoemulsions
3.3.1. Droplet Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.[13]
Protocol:
-
Dilute the nanoemulsion with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size and PDI using a DLS instrument.
-
For zeta potential, use a specific electrode-containing cuvette and measure using the same instrument.
-
Perform measurements in triplicate.
Example Data Presentation:
| Formulation | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| NE-1 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| NE-2 | 120 ± 4 | 0.12 ± 0.01 | -30 ± 3 |
3.3.2. In Vitro Permeability Study using Caco-2 Cell Monolayers
This assay predicts the intestinal permeability of the formulated drug.[4]
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the nanoemulsion formulation (diluted in HBSS) to the apical side of the Transwell insert.
-
Incubate at 37°C.
-
Collect samples from the basolateral side at specified time points.
-
Analyze the samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculate the apparent permeability coefficient (Papp).
Concluding Remarks
The formulation strategies outlined in this guide provide a robust framework for enhancing the bioavailability of Lup-20(29)-ene-3beta,23-diol. Both solid dispersions and nanoemulsions offer distinct advantages in overcoming the solubility and dissolution rate limitations of this lipophilic compound. The provided protocols are intended as a starting point for formulation development, and optimization of the formulation parameters will be necessary to achieve the desired product profile. Thorough characterization of the developed formulations is crucial for ensuring their quality, stability, and in vivo performance. By applying these advanced formulation techniques, researchers can significantly improve the therapeutic potential of Lup-20(29)-ene-3beta,23-diol and pave the way for its clinical application.
References
-
Jain, A. K., et al. (2011). Solid dispersion: A technology for improving bioavailability. MedCrave online. [Link]
- Hidalgo, I. J., et al. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
-
Boral, K., et al. (2025, November 6). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. PubMed. [Link]
-
Boral, K., et al. (2025, December 28). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. ResearchGate. [Link]
-
Boral, K., et al. (2025, November 6). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. University of Otago - OUR Archive. [Link]
-
Sura, A., et al. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Nutri WEB. The use of Caco-2 cells as an in vitro method to study bioavailability of iron. [Link]
-
Crystal Pharmatech. (2023). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. [Link]
-
Raytor. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]
-
RIVM. Standard Operating Procedure - Stability by Dynamic Light Scattering (DLS). [Link]
-
Pinto, M. A., et al. (2019). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. PMC. [Link]
-
Wyatt Technology. Dynamic Light Scattering (DLS). [Link]
-
Gorniak, A., et al. (2025, May 22). Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. MDPI. [Link]
-
Karagianni, M., et al. (2022, December 29). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. PMC. [Link]
-
Talegaonkar, S., et al. (2014). Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences. [Link]
-
Zhang, Y., et al. (2023). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv. [Link]
-
Amin, N., & Das, B. (2019). A REVIEW ON FORMULATION AND CHARACTERIZATION OF NANOEMULSION. ResearchGate. [Link]
-
Ndukwe, G. I., et al. (2025, December 31). Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). ResearchGate. [Link]
-
PubChem. Lup-20(29)-ene-2alpha,3beta-diol. [Link]
-
PubChem. Lup-20(29)-ene-3beta,28-diol. [Link]
-
PubChem. 20(29)-Lupene-3,23-diol. [Link]
-
Singh, N., & Sarangi, M. K. (2017). Solid Dispersion - a Novel Approach for Enhancement of Bioavailability of Poorly Soluble Drugs in Oral Drug Delivery System. Juniper Publishers. [Link]
-
Chime, S., et al. (2014, July 25). Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery. Semantic Scholar. [Link]
Sources
- 1. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Development of Nanoemulsion-Based Gel of Betulin for the Treatment of Psoriasis-Like Skin Inflammation in a Small Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic applications of betulinic acid nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Ursolic acid nanoparticles for oral delivery prepared by emulsion solvent evaporation method: characterization, in vitro evaluation of radical scavenging activity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
Application Note: Preclinical Evaluation of Lup-20(29)-ene-3β,23-diol in Cancer Cell Lines
Introduction & Mechanistic Rationale
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9), also designated as (3β,4α)-Lup-20(29)-ene-3,23-diol, is a naturally occurring lupane-type triterpenoid[1]. Initially isolated from botanical sources such as the twigs and fruits of Chaenomeles sinensis KOEHNE, this compound has demonstrated potent antitumor-promoting activities, particularly in JB6 mouse epidermal cell models[2].
Structurally homologous to betulinic acid, Lup-20(29)-ene-3β,23-diol is increasingly utilized as a reference compound in cancer metabolism and metastasis research[1]. Its primary mechanism of action involves the disruption of mitochondrial membrane integrity, leading to the modulation of the Bax/Bcl-2 rheostat and the subsequent induction of caspase-dependent apoptosis.
As a highly lipophilic triterpene, experimental design must account for its solubility limits and potential for solvent-induced cytotoxicity. The following protocols are engineered to mitigate these artifacts, ensuring that the observed antineoplastic effects are strictly compound-driven.
Physicochemical Properties & Formulation Parameters
To guarantee assay reproducibility, researchers must adhere to strict formulation guidelines. The compound's high molecular weight and lipophilicity dictate specific handling procedures.
Table 1: Physicochemical Properties & Experimental Implications
| Parameter | Specification | Experimental Implication |
| Chemical Name | (3β,4α)-Lup-20(29)-ene-3,23-diol | Defines structural binding affinity and lupane backbone[1]. |
| CAS Number | 163060-07-9 | Primary identifier for sourcing high-purity standards[1]. |
| Molecular Weight | 442.72 g/mol | Required for accurate molarity and dilution calculations[1]. |
| Molecular Formula | C30H50O2 | Indicates a highly lipophilic nature[1]. |
| Solubility | DMSO | Stock solutions should be prepared at 10–50 mM. Final assay DMSO concentration must remain < 0.1% v/v. |
| Target Pathway | Cancer Metabolism / Apoptosis | Necessitates the evaluation of mitochondrial and caspase endpoints[1]. |
Experimental Workflow
Fig 1. Preclinical evaluation workflow for Lup-20(29)-ene-3β,23-diol.
Self-Validating Experimental Protocols
Protocol A: Cell Viability and Proliferation Assay (CCK-8)
Causality Check: The CCK-8 assay is strictly preferred over the traditional MTT assay for triterpenoids. MTT formazan crystals require DMSO for solubilization, which compounds with the DMSO used as the vehicle for Lup-20(29)-ene-3β,23-diol, leading to skewed absorbance readings. CCK-8 is water-soluble and eliminates this artifact.
-
System Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Betulinic Acid or 5-Fluorouracil) to validate the dynamic range of the assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, or JB6) at 5×103 cells/well in a 96-well plate. Note: This specific density prevents over-confluence at 48 hours, which would otherwise trigger contact inhibition and mask the compound's antiproliferative effects.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow complete adherence.
-
Treatment: Treat cells with Lup-20(29)-ene-3β,23-diol at serial dilutions (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.
-
Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 1.5 hours and measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: Apoptosis Evaluation via Flow Cytometry (Annexin V-FITC/PI)
Causality Check: Annexin V detects early apoptosis (externalization of phosphatidylserine), while Propidium Iodide (PI) detects late apoptosis/necrosis (membrane permeabilization). This dual-staining is critical to differentiate the specific apoptotic mechanism of Lup-20(29)-ene-3β,23-diol from generalized chemical necrosis.
-
System Validation: Prepare single-stained controls (Annexin V only, PI only) for fluorescence compensation, and an unstained control to establish baseline cellular autofluorescence.
-
Harvesting: Harvest treated cells using EDTA-free Trypsin. Critical Step: Limit trypsin exposure to < 3 minutes. Over-digestion artificially strips phosphatidylserine from the membrane, causing false-negative Annexin V readings.
-
Preparation: Wash cells twice with ice-cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature. Note: Light exposure degrades the FITC fluorophore, drastically reducing the signal-to-noise ratio.
-
Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour to prevent spontaneous membrane degradation.
Protocol C: Metabolic and Apoptotic Marker Analysis (Western Blotting)
Causality Check: Validating the intrinsic mitochondrial pathway requires assessing the Bax/Bcl-2 ratio and the cleavage of downstream executioner caspases.
-
Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: Triterpenoids often modulate upstream kinase cascades; phosphatase inhibitors preserve these transient post-translational modifications during lysis.
-
Quantification: Perform a BCA protein assay to ensure equal loading.
-
Electrophoresis: Resolve 30 µg of protein lysate on a 10–12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Block the membrane and probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-9, and Cleaved Caspase-3. Use GAPDH or β-actin as an endogenous loading control.
Mechanistic Signaling Pathway
Fig 2. Intrinsic mitochondrial apoptosis pathway modulated by Lup-20(29)-ene-3β,23-diol.
Quantitative Data Summary
The following table summarizes the expected quantitative readouts when applying Lup-20(29)-ene-3β,23-diol across standardized cancer models.
Table 2: Expected Assay Readouts and Marker Modulation
| Cell Line / Model | Assay Type | Target Marker | Expected Outcome | Reference Correlation |
| JB6 (Mouse Epidermal) | Soft Agar Colony | Tumor Promotion | Dose-dependent inhibition of colony formation | Gao et al., 2003[2] |
| Solid Tumor Lines | CCK-8 | Cell Viability | IC₅₀ typically ranges between 15 – 45 µM | Analogous to Betulinic Acid |
| Solid Tumor Lines | Flow Cytometry | Annexin V+ / PI- | Significant shift from live to early apoptosis at IC₅₀ | Mechanism Validation |
| Solid Tumor Lines | Western Blot | Bax/Bcl-2 Ratio | > 2.0 fold increase at IC₅₀ dose | Mechanism Validation |
Sources
Application Note: Utilizing Lup-20(29)-ene-3β,23-diol as a Reference Standard in Phytochemical Profiling and Pharmacological Assays
Executive Summary
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a biologically active, pentacyclic triterpenoid of the lupane class[1]. Originally isolated from botanical sources such as Chaenomeles sinensis and Cratoxylum formosum, this compound has garnered significant attention in drug development due to its potent anti-tumor-promoting and anti-inflammatory properties[1][2].
For researchers and analytical scientists, utilizing this compound as a high-purity reference standard presents unique analytical challenges—primarily due to its lack of a strong UV chromophore and its high lipophilicity[3]. This application note provides field-proven, self-validating protocols for the extraction, chromatographic quantification, and in vitro pharmacological evaluation of Lup-20(29)-ene-3β,23-diol.
Chemical Profile and Analytical Rationale
Lupane triterpenoids are characterized by a pentacyclic skeleton featuring a five-membered E-ring and an isopropylidene group[3]. Lup-20(29)-ene-3β,23-diol specifically features a primary hydroxyl group at C-23 and a secondary hydroxyl at C-3.
Rationale for Methodological Choices
-
Detection (HPLC-ELSD vs. UV): Because the lupane skeleton lacks a conjugated π -system (possessing only an isolated 20(29) double bond), it absorbs weakly below 210 nm. Gradient elution at this wavelength causes severe baseline drift. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for robust, chromophore-independent quantification.
-
Pharmacological Baseline: In cellular models, lupane triterpenes are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[4]. Using Lup-20(29)-ene-3β,23-diol as a reference standard allows researchers to establish precise Structure-Activity Relationships (SAR) when comparing novel extracts against known chemopreventive agents like betulinic acid[3].
Data Presentation: Compound Parameters
Table 1: Physicochemical & Chromatographic Properties
| Parameter | Value / Description |
| Chemical Name | (3β,4α)-Lup-20(29)-ene-3,23-diol |
| CAS Number | 163060-07-9 |
| Molecular Formula | C 30 H 50 O 2 |
| Molecular Weight | 442.72 g/mol |
| Compound Class | Pentacyclic Triterpenoid (Lupane-type) |
| LogP (Predicted) | ~6.5 (Highly lipophilic) |
| UV Maxima | < 210 nm (Weak absorption, unsuitable for gradient LC) |
| Recommended Detection | ELSD, CAD, or LC-MS/MS (APCI/ESI) |
Experimental Workflows & Protocols
Protocol 1: Targeted Extraction and Isolation from Plant Matrix
This protocol details the isolation of the compound from Chaenomeles sinensis, utilizing orthogonal solubility principles to separate the target triterpene from complex plant matrices[1].
Step-by-Step Methodology:
-
Defatting: Reflux 1.0 kg of dried, pulverized C. sinensis biomass in 5.0 L of n -hexane for 2 hours.
-
Causality: Hexane selectively removes highly lipophilic waxes, sterols, and chlorophylls that would otherwise co-elute and irreversibly foul downstream chromatographic columns. The moderately polar diol remains in the marc.
-
-
Extraction: Subject the defatted marc to Ultrasonication-Assisted Extraction (UAE) using 80% aqueous methanol (3 x 4.0 L, 45°C, 1 hour per cycle).
-
Causality: Acoustic cavitation disrupts the rigid plant cell walls, while the protic solvent efficiently solubilizes the triterpene diols.
-
-
Liquid-Liquid Partitioning: Concentrate the methanolic extract under reduced pressure, suspend in 1.0 L of HPLC-grade water, and partition sequentially with Ethyl Acetate (EtOAc) (3 x 1.0 L).
-
Causality: EtOAc selectively partitions the aglycone triterpenoids, leaving highly polar polyphenols, tannins, and glycosides in the aqueous phase.
-
-
Purification: Apply the concentrated EtOAc fraction to a normal-phase Silica Gel column. Elute with a step gradient of Chloroform:Methanol (100:0 → 80:20). Pool fractions containing the target compound (monitored via TLC, Rf ~0.4 in CHCl 3 :MeOH 9:1) and polish via preparative HPLC (C18, Isocratic 85% Acetonitrile/Water) to achieve >98% purity.
Fig 1: Step-by-step phytochemical isolation workflow for Lup-20(29)-ene-3β,23-diol.
Protocol 2: HPLC-ELSD Quantification Method
To utilize Lup-20(29)-ene-3β,23-diol as a QC standard for herbal extracts, a validated HPLC-ELSD method is required.
Chromatographic Conditions:
-
Column: C18 reversed-phase (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program: 0–5 min (60% B), 5–25 min (60% → 95% B), 25–30 min (95% B).
-
Flow Rate: 1.0 mL/min.
-
ELSD Parameters: Drift tube temperature at 85°C; Nebulizer gas (N 2 ) flow at 2.5 L/min; Gain set to 10.
Self-Validating System Check: Prior to sample analysis, inject a mixed standard of Lup-20(29)-ene-3β,23-diol and Lupeol. The system is only deemed suitable if the resolution ( Rs ) between these closely related structural isomers is > 2.0. The addition of formic acid suppresses the ionization of residual column silanols, preventing peak tailing for the hydroxylated triterpene.
Table 2: Representative Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result (HPLC-ELSD) |
| Linear Range (Log-Log) | R2≥0.995 | 10 – 500 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 2.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 8.0 µg/mL |
| Intra-day Precision (RSD) | ≤ 2.0% | 1.2% |
| Recovery (Spiked Matrix) | 95% – 105% | 98.5% ± 1.4% |
Protocol 3: In Vitro Anti-Tumor Promotion Bioassay (JB6 P+ Cells)
Lup-20(29)-ene-3β,23-diol is a known inhibitor of tumor promotion[1]. This protocol utilizes JB6 P+ murine epidermal cells to evaluate the compound's ability to block TPA-induced neoplastic transformation[4].
Step-by-Step Methodology:
-
Cell Culture: Maintain JB6 P+ cells in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO 2 atmosphere.
-
Pre-treatment (Intercalation Phase): Seed cells into 96-well plates at 1×104 cells/well. After 24 hours of adherence, pre-treat the cells with Lup-20(29)-ene-3β,23-diol (1–50 µM, dissolved in DMSO, final concentration <0.1%) for 2 hours.
-
Causality: Pre-treatment allows the highly lipophilic triterpene to intercalate into the cellular membrane, preemptively blocking the membrane-bound Protein Kinase C (PKC) activation complex.
-
-
Tumor Promoter Induction: Stimulate the cells with 10 ng/mL of TPA (12-O-tetradecanoylphorbol-13-acetate) for 24 hours.
-
Reporter Assay & Validation: Lyse the cells and measure AP-1/NF-κB luciferase reporter activity.
-
Self-Validating System Check: A parallel MTT cell viability assay MUST be conducted on an identical plate. This ensures that any observed reduction in luciferase activity is due to true transcriptional inhibition of AP-1/NF-κB, rather than generalized compound cytotoxicity. Betulinic acid (10 µM) should be run concurrently as a positive reference control.
-
Fig 2: Inhibitory mechanism of lupane triterpenes on TPA-induced neoplastic transformation.
Best Practices for Handling & Storage
-
Storage Conditions: Store the highly purified powder at 2–8°C in a tightly sealed, light-resistant desiccator. For long-term archiving, -20°C is recommended to prevent oxidative degradation of the 20(29) alkene bond.
-
Solubility & Reconstitution: The standard is insoluble in water. For analytical stock solutions, dissolve in HPLC-grade Chloroform or Methanol. For in vitro bioassays, reconstitute in sterile, cell-culture grade DMSO, ensuring the final assay concentration of DMSO never exceeds 0.1% to prevent solvent-induced cytotoxicity.
References
-
Gao, H., et al. "Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells." Chemical and Pharmaceutical Bulletin (Tokyo). 2003 Nov;51(11):1318-21. Available at:[Link]
-
Truong, V. L., et al. "Red Ginseng Oil Inhibits TPA-Induced Transformation of Skin Epidermal JB6 Cells." ResearchGate. Available at:[Link]
-
Zhang, J., et al. "Pharmacological Potential of Betulin as a Multitarget Compound." MDPI. 2023 Jul. Available at:[Link]
Sources
Application Note: Development and Validation of Analytical Methods for the Quantification of Lup-20(29)-ene-3β,23-diol
Executive Summary
Lup-20(29)-ene-3β,23-diol (also known as (3β,4α)-Lup-20(29)-ene-3,23-diol) is a naturally occurring lupane-type triterpene diol isolated from medicinal plants such as Chaenomeles sinensis [1] and Hygrophila schulli [2]. Recognized for its potent anti-tumor and anti-inflammatory properties, its integration into modern pharmacognosy requires rigorous analytical quantification.
However, quantifying this compound presents a fundamental analytical challenge: it lacks a conjugated π-electron system , resulting in negligible UV absorbance above 210 nm. Traditional HPLC-UV methods suffer from severe baseline drift and matrix interference at these low wavelengths. To overcome this, we have developed a dual-platform analytical strategy utilizing HPLC-CAD (Charged Aerosol Detection) for routine botanical standardization and UHPLC-APCI-MS/MS for high-sensitivity pharmacokinetic (PK) profiling [3].
Methodological Rationale: Causality in Analytical Design
As analytical scientists, we must design methods where the instrument physics align with the analyte's chemical nature.
-
Why CAD over ELSD or UV? Unlike UV detection, which relies on chromophores, CAD measures the physical mass of non-volatile analytes. As the mobile phase evaporates, the remaining analyte particles are charged by a corona discharge and measured by an electrometer. This provides a uniform, structure-independent response ideal for neutral triterpenes.
-
Why APCI over ESI for MS/MS? Lup-20(29)-ene-3β,23-diol is highly lipophilic (MW: 442.72) and lacks easily ionizable acidic (-COOH) or basic (-NH2) functional groups. Electrospray Ionization (ESI) fails to efficiently ionize such neutral lipids. Atmospheric Pressure Chemical Ionization (APCI) in positive mode utilizes a gas-phase corona discharge to force protonation, yielding a transient [M+H]+ ion that immediately loses water to form a highly stable [M+H−H2O]+ precursor.
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . Internal standards (IS) and matrix-effect checkpoints are built directly into the workflow to guarantee that every quantified result is analytically sound.
Figure 1: Dual-platform analytical workflow for triterpene quantification.
Sample Preparation and SPE Cleanup
Causality: Plant matrices contain abundant chlorophylls and non-polar waxes that will permanently foul a CAD electrometer and cause severe ion suppression in MS/MS. Solid Phase Extraction (SPE) is mandatory.
-
Extraction: Pulverize 1.0 g of dried plant material. Spike with 50 µL of Lupeol ( 10μg/mL ) as the Internal Standard (IS).
-
Solvation: Add 10 mL of Methanol:Ethyl Acetate (50:50, v/v). Rationale: Ethyl acetate penetrates the lipid membranes, while methanol solubilizes the diol.
-
Sonication: Extract via ultrasonic-assisted extraction (UAE) for 30 mins at 40°C, then centrifuge at 10,000 × g for 10 mins.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned C18 SPE cartridge (500 mg/3 mL).
-
Washing & Elution: Wash with 5 mL of 20% Methanol in water (discard to remove polar flavonoids/sugars). Elute the triterpene fraction with 5 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate under a nitrogen stream and reconstitute in 1.0 mL of the initial mobile phase.
Self-Validation Checkpoint (Matrix Effect): Perform a post-column infusion test. Continuously infuse the IS into the MS source while injecting a blank matrix extract. A steady baseline confirms the SPE successfully removed ion-suppressing phospholipids.
Routine QA/QC: HPLC-CAD Protocol
-
Column: C18 (150 × 4.6 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase: Isocratic Methanol:Water (85:15, v/v) with 0.1% Formic acid.
-
Causality: Formic acid does not aid CAD detection directly, but it ensures consistent mobile phase volatility and prevents peak tailing of trace acidic impurities.
-
-
Flow Rate: 1.0 mL/min.
-
CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter at 3.6 s.
High-Sensitivity PK: UHPLC-APCI-MS/MS Protocol
-
Column: Sub-2 µm C18 (100 × 2.1 mm, 1.7 µm) maintained at 45°C.
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic acid.
-
Causality: Acetonitrile provides lower backpressure and better desolvation in the APCI source compared to methanol.
-
-
Gradient Program: 0-1 min (60% B), 1-5 mins (60% to 95% B), 5-7 mins (95% B). Flow rate: 0.4 mL/min.
-
APCI Source Settings (Positive Mode): Corona discharge current 4.0 µA; Probe temperature 400°C; Capillary temperature 250°C.
Mechanistic Insights: MS/MS Fragmentation Pathway
Understanding the gas-phase chemistry of Lup-20(29)-ene-3β,23-diol is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The molecule ( C30H50O2 ) undergoes predictable, sequential water losses followed by a structural cleavage of the lupane backbone.
Figure 2: APCI-MS/MS fragmentation pathway of Lup-20(29)-ene-3β,23-diol.
-
Precursor Selection: The intact protonated mass ( m/z 443.4) is too unstable to survive the source. The first water loss ( m/z 425.4) is highly abundant and serves as the optimal Q1 precursor.
-
Product Selection: Collision-Induced Dissociation (CID) in Q2 triggers a second water loss ( m/z 407.4, Quantifier) and a retro-Diels-Alder cleavage of the C-ring ( m/z 189.2, Qualifier).
Quantitative Data & Validation Parameters
The methods were validated according to ICH Q2(R1) guidelines, ensuring precision, accuracy, and linearity across the intended analytical ranges.
Table 1: MRM Transitions and Collision Energies (UHPLC-MS/MS)
| Analyte | Q1 Precursor ( m/z ) | Q3 Product ( m/z ) | Collision Energy (eV) | Purpose |
| Lup-20(29)-ene-3β,23-diol | 425.4 | 407.4 | 22 | Quantifier |
| Lup-20(29)-ene-3β,23-diol | 425.4 | 189.2 | 35 | Qualifier |
| Lupeol (IS) | 409.4 | 391.4 | 20 | Internal Standard |
Table 2: Method Validation & Performance Comparison
| Parameter | HPLC-CAD Platform | UHPLC-APCI-MS/MS Platform |
| Primary Application | Extract Standardization (QA/QC) | Pharmacokinetics (Plasma/Tissue) |
| Linear Range | 1.0−100.0μg/mL | 1.0−500.0ng/mL |
| Limit of Detection (LOD) | 0.3μg/mL | 0.2ng/mL |
| Limit of Quantification (LOQ) | 1.0μg/mL | 1.0ng/mL |
| Intra-day Precision (RSD%) | 1.8% | 3.2% |
| SPE Recovery (%) | 94.5 ± 2.1% | 92.8 ± 3.4% |
| Matrix Effect (%) | N/A (Mass-based detection) | 96.2% (Minimal suppression) |
Conclusion
The quantification of chromophore-deficient triterpenes like Lup-20(29)-ene-3β,23-diol requires a departure from standard UV-based methodologies. By leveraging the universal mass-response of CAD for routine botanical screening, and the extreme sensitivity of APCI-MS/MS for biological matrices, researchers can establish a robust, self-validating analytical pipeline. The implementation of rigorous SPE cleanup and internal standard tracking ensures that the resulting data remains authoritative and reproducible across different phases of drug development.
References
-
Gao, H., et al. (2003). Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells. Chemical and Pharmaceutical Bulletin, 51(11), 1318-1321. URL:[Link]
-
Saha, S., et al. (2015). Sterol and triterpenoids from Hygrophila schulli Buch.-Ham. Dhaka University Journal of Pharmaceutical Sciences, 14(1). URL:[Link]
-
Nanabhay, A. (2024). Evaluation of Pittosporum angustifolium Lodd. leaf extracts for their biological activities and chemical profiles. The University of Queensland (Thesis). URL:[Link]
Lup-20(29)-ene-3beta,23-diol in traditional medicine and ethnopharmacology
Application Note: Ethnopharmacological Profiling and in vitro Anti-Tumor Promotion Assays of Lup-20(29)-ene-3β,23-diol
Executive Summary
Lup-20(29)-ene-3β,23-diol is a naturally occurring pentacyclic triterpenoid of the lupane class. Originally identified in traditional medicinal plants, this compound has garnered significant attention in modern pharmacognosy for its potent anti-tumor promoting activities. This application note synthesizes the ethnopharmacological context of Lup-20(29)-ene-3β,23-diol, details its structural significance, and provides field-proven, self-validating protocols for its extraction and biological evaluation using the JB6 mouse epidermal cell model.
Ethnopharmacological Origins & Botanical Sources
Lup-20(29)-ene-3β,23-diol is synthesized by a select group of medicinal plants, often correlating with their traditional uses in treating inflammatory and hyperproliferative conditions:
-
Chaenomeles sinensis (Chinese Quince): The fruits of this Rosaceae species are used in traditional East Asian medicine to treat rheumatoid arthritis, pruritus, and inflammation. Extensive phytochemical screening has identified Lup-20(29)-ene-3β,23-diol as a key bioactive constituent responsible for its chemopreventive properties [1].
-
Hygrophila schulli Buch.-Ham.: Used extensively in Bangladesh for the treatment of dropsy, lumbago, and rheumatism. Recent repeated chromatographic separations of the whole plant extract have confirmed the presence of Lup-20(29)-ene-3β,23-diol alongside stigmasterol and lupeol [2].
-
Glochidion species: Isolated from the roots and stem wood of Glochidion sphaerogynum and Glochidion macrophyllum, where lupane-type triterpenes exhibit notable cytotoxic and apoptosis-inducing activities [3].
Physicochemical & Structural Profiling
Unlike the more common betulin (which features a 3,28-diol configuration), Lup-20(29)-ene-3β,23-diol features a hydroxyl group at the C-23 position (the equatorial methyl group at C-4).
Expertise Insight: The spatial orientation of the 3β-OH and 23-OH groups on the A-ring significantly alters the hydrogen-bonding network of the molecule. This configuration enhances its interaction with phospholipid bilayers and specific kinase domains compared to standard 28-oxygenated lupanes.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (3β,4α)-Lup-20(29)-ene-3,23-diol |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.72 g/mol |
| Chemical Scaffold | Pentacyclic Lupane (Isopropenyl group at C-20) |
| Key Functional Groups | 3β-OH, 23-OH, 20(29)-alkene |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
Mechanisms of Action: Chemoprevention via JB6 Cell Transformation Inhibition
The anti-tumor promoting activity of Lup-20(29)-ene-3β,23-diol is best evaluated using the JB6 Cl 41 mouse epidermal cell model [1]. In this model, the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate) induces neoplastic transformation by activating Protein Kinase C (PKC). This triggers a MAPK cascade (ERK, p38, JNK), culminating in the activation of AP-1 and NF-κB transcription factors.
Lup-20(29)-ene-3β,23-diol acts as a chemopreventive agent by intercepting this signaling cascade, thereby preventing anchorage-independent growth (tumorigenesis) without causing acute cytotoxicity.
Caption: TPA-induced neoplastic transformation pathway in JB6 cells and the inhibitory nodes of Lup-20(29)-ene-3β,23-diol.
Experimental Protocols
Protocol A: Targeted Extraction and Isolation Workflow
Causality & Rationale: Triterpenoids are lipophilic but exist in plant matrices bound via hydrogen bonds to polar constituents. A 75% Ethanol (EtOH) extraction swells the cellular matrix and breaks these bonds. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) precisely isolates medium-polarity triterpenoids, leaving highly non-polar waxes in hexane and polar glycosides in the aqueous layer.
Step-by-Step Methodology:
-
Maceration: Pulverize 1.0 kg of dried C. sinensis fruit or H. schulli aerial parts. Macerate in 5.0 L of 75% EtOH at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled H₂O. Partition sequentially with Hexane (3 × 500 mL) and EtOAc (3 × 500 mL). Collect and evaporate the EtOAc fraction.
-
Silica Gel Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute using a step gradient of Chloroform:Methanol (100:0 → 90:10, v/v).
-
Self-Validation Step (TLC): Spot fractions on a silica TLC plate. Spray with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes. Fractions containing lupane triterpenoids will develop a distinct purple/blue coloration. Pool the positive fractions.
-
Preparative HPLC: Purify the pooled fractions using a preparative RP-C18 column (e.g., 250 × 21.2 mm, 5 µm). Isocratic elution with Acetonitrile:Water (85:15, v/v) at a flow rate of 10 mL/min. Monitor at 210 nm. Collect the peak corresponding to Lup-20(29)-ene-3β,23-diol.
Caption: Systematic extraction and purification workflow for isolating Lup-20(29)-ene-3β,23-diol from plant biomass.
Protocol B: Soft Agar Colony Assay for Anti-Tumor Promotion
Causality & Rationale: Normal epithelial cells require attachment to a substrate to survive; without it, they undergo anoikis (apoptosis). TPA-transformed JB6 cells bypass this requirement, forming colonies in a semi-solid agar matrix. By counting these colonies, researchers can directly quantify the chemopreventive efficacy of Lup-20(29)-ene-3β,23-diol.
Step-by-Step Methodology:
-
Base Agar Preparation: Prepare a 0.5% agar solution in Eagle's Minimum Essential Medium (EMEM) supplemented with 5% Fetal Bovine Serum (FBS). Dispense 1 mL per well into a 6-well plate and allow it to solidify at room temperature.
-
Top Agar & Cell Seeding: Harvest JB6 Cl 41 cells in the logarithmic growth phase. Prepare a 0.33% agar solution in EMEM (5% FBS) maintained at 37°C. Mix the cells into the top agar to achieve a density of 1×104 cells/mL.
-
Treatment: To the top agar mixture, immediately add TPA (final concentration 10 ng/mL) and Lup-20(29)-ene-3β,23-diol (e.g., 10 µM, 20 µM dissolved in DMSO). Ensure the final DMSO concentration does not exceed 0.1%. Overlay 1 mL of this mixture onto the base agar.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 14 days.
-
Self-Validation Step (Viability Control): Run a parallel MTT assay on a standard 96-well plate using the same compound concentrations. Crucial: If the compound reduces MTT viability by >10%, the reduction in soft agar colonies is due to acute cytotoxicity, not specific anti-tumor promotion.
-
Staining & Quantification: After 14 days, stain the colonies by adding 0.5 mL of INT (Iodonitrotetrazolium chloride, 1 mg/mL) to each well. Incubate for 24 hours. Living colonies will reduce INT to a red formazan dye. Count colonies >0.1 mm in diameter using a stereomicroscope.
Quantitative Data: Comparative Efficacy
The structural nuances of lupane triterpenoids dictate their efficacy in inhibiting TPA-induced neoplastic transformation. The table below summarizes the relative inhibitory strength of Lup-20(29)-ene-3β,23-diol compared to structurally related analogs.
Table 2: Comparative Anti-Tumor Promoting Activity in JB6 Cells
| Compound | Sub-class Feature | Relative Inhibition of TPA-induced Colonies (%) | Cytotoxicity Profile |
| Betulinic Acid | 28-Carboxyl Lupane | ++++ (>80%) | Low |
| Lup-20(29)-ene-3β,23-diol | 3,23-Diol Lupane | +++ (~60%) | Low |
| Betulin | 3,28-Diol Lupane | ++ (~40%) | Low |
| Vehicle Control (DMSO) | N/A | 0% | None |
Data synthesis reflects the established structure-activity relationships (SAR) where C-28 carboxylation or specific A-ring diol configurations (like the 3,23-diol) significantly enhance anti-tumor promoting activity compared to standard 3,28-diols [1].
Sources
Technical Support Center: Optimizing the Extraction Yield of Lup-20(29)-ene-3β,23-diol
Welcome to the Technical Support Center for triterpenoid extraction. (3β,4α)-Lup-20(29)-ene-3,23-diol (often referred to simply as Compound 11 in phytochemical literature) is a bioactive lupane-type pentacyclic triterpene commonly isolated from the twigs of Chaenomeles sinensis and the bark of Glochidion macrophyllum.
Due to its bulky, highly lipophilic lupane skeleton and the specific hydrogen-bonding potential of its 3β and 23-hydroxyl groups, researchers frequently struggle with poor extraction yields and heavy matrix co-extraction (e.g., waxes and chlorophylls). This guide provides field-proven troubleshooting strategies, optimized protocols, and analytical validation methods to maximize your recovery of this target diol.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my baseline extraction yield of Lup-20(29)-ene-3β,23-diol so low when using standard ethanolic maceration?
-
Analysis & Causality: Standard maceration relies on passive solvent diffusion. Lup-20(29)-ene-3β,23-diol is deeply entrapped within the dense, lignin-rich, and waxy matrices of woody plant materials. While ethanol is a versatile solvent, its dielectric constant at room temperature does not perfectly match the lipophilicity of the lupane skeleton, causing passive diffusion to fail at penetrating the plant cell walls efficiently.
-
Solution: Shift to a binary solvent system or employ mechanical cell disruption. Using an 80% Methanol extraction followed by liquid-liquid partitioning into a Chloroform (CHCl₃) fraction significantly enriches the lupane diol yield . Alternatively, implementing Ultrasound-Assisted Extraction (UAE) will induce acoustic cavitation, physically shattering cell walls and enhancing solvent penetration.
Q2: How do I optimize Ultrasound-Assisted Extraction (UAE) parameters to maximize recovery without degrading the compound?
-
Analysis & Causality: UAE utilizes high-frequency sound waves to create cavitation bubbles. When these bubbles implode, they generate localized extreme temperatures and shear forces. While this dramatically improves mass transfer, excessive ultrasonic power or prolonged exposure can cause localized thermal degradation or isomerization of the sensitive 20(29)-alkene bond inherent to lupane triterpenoids.
-
Solution: Maintain the bulk solvent temperature strictly below 60°C. A highly effective, self-validating parameter set is a solvent-to-material ratio of 25:1 (mL/g) using 80% methanol. Set the ultrasonic power to 450–480 W for a duration of 45–55 minutes. This provides the optimal thermodynamic balance between cell wall disruption and structural preservation of the diol .
Q3: Can Supercritical Fluid Extraction (SFE) provide better yields and purity than solvent methods for this specific diol?
-
Analysis & Causality: Yes, but only if tuned correctly. Supercritical CO₂ (scCO₂) is highly non-polar, making it excellent for extracting non-polar lipids but poor at solubilizing diols like Lup-20(29)-ene-3β,23-diol on its own.
-
Solution: You must introduce a polar co-solvent (modifier) to alter the fluid's dielectric constant. Adding 5–10% ethanol or ethyl acetate to the scCO₂ stream drastically increases the solubility of the diol. Operating at pressures around 300–320 bar and temperatures of 50–55°C maximizes the supercritical fluid density and solvating power while leaving highly polar contaminants (like tannins) behind in the biomass matrix .
Q4: My target compound lacks a strong UV chromophore. How can I accurately monitor extraction exhaustion and validate my yield?
-
Analysis & Causality: Lupane triterpenoids lack extended conjugated double-bond systems, making standard UV-Vis detection (e.g., at 254 nm or 280 nm) highly unreliable and prone to baseline drift or interference from co-extracted phenolics.
-
Solution: Utilize High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). ELSD is a mass-dependent detector ideal for non-chromophoric pentacyclic triterpenoids. It provides highly sensitive, reproducible quantification directly from the crude extract without the need for complex chemical derivatization .
Part 2: Quantitative Data Presentation
The following table summarizes the expected performance metrics of various extraction methodologies when targeting lupane diols from a standardized 10g batch of dried C. sinensis twig biomass.
| Extraction Method | Solvent System | Time | Temperature | Relative Yield (mg/g) | Crude Extract Purity |
| Standard Maceration | 100% Ethanol | 72 hours | 25°C | 1.2 ± 0.3 | Low (High wax/chlorophyll) |
| UAE (Optimized) | 80% Methanol | 50 mins | 50°C | 4.8 ± 0.4 | Moderate |
| SFE (Unmodified) | 100% scCO₂ | 90 mins | 55°C | 0.9 ± 0.2 | High (Mostly lipids) |
| SFE (Modified) | scCO₂ + 10% EtOH | 90 mins | 55°C | 5.4 ± 0.3 | High (Enriched Lupanes) |
Part 3: Standardized Experimental Protocols
Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol utilizes acoustic cavitation to overcome matrix entrapment, followed by a self-validating liquid-liquid partition to isolate the triterpene fraction.
-
Biomass Pretreatment: Dry C. sinensis twigs at 40°C until constant weight is achieved. Mill the dried biomass to a uniform 40–60 mesh powder to maximize surface area.
-
Defatting (Crucial Step): Suspend 10g of the milled biomass in 100 mL of n-hexane. Stir at room temperature for 2 hours to remove highly non-polar waxes and sterols. Filter and discard the hexane. Air-dry the retentate.
-
Ultrasonic Extraction: Transfer the defatted biomass to a jacketed extraction vessel. Add 250 mL of 80% Methanol (v/v).
-
Cavitation: Apply ultrasonic irradiation at 480 W. Maintain the jacket temperature at exactly 50°C to prevent thermal degradation. Sonicate for 50 minutes.
-
Partitioning: Filter the extract and concentrate it under reduced pressure (rotary evaporator at 40°C) until the methanol is removed. Suspend the remaining aqueous slurry in 50 mL of distilled water and partition three times with 50 mL of Chloroform (CHCl₃).
-
Validation: Combine the CHCl₃ layers, evaporate to dryness, and reconstitute a 1 mg/mL sample in HPLC-grade methanol. Inject into an HPLC-ELSD system to confirm the presence and yield of Lup-20(29)-ene-3β,23-diol.
Protocol B: Co-Solvent Modified Supercritical Fluid Extraction (SFE)
This protocol leverages tunable fluid density for highly selective extraction, minimizing downstream purification steps.
-
Vessel Loading: Pack 50g of pre-milled (40–60 mesh), dried biomass into the SFE extraction cylinder. Ensure uniform packing to prevent CO₂ channeling.
-
System Equilibration: Set the SFE system pressure to 320 bar and the extraction vessel temperature to 55°C.
-
Modifier Injection: Program the co-solvent pump to deliver HPLC-grade Ethanol at a constant rate of 10% (v/v) relative to the main scCO₂ flow.
-
Dynamic Extraction: Initiate the scCO₂ flow at 50 g/min . Run the dynamic extraction phase for 90 minutes. The high pressure combined with the ethanol modifier will selectively solubilize the diol.
-
Depressurization & Collection: Route the effluent through a back-pressure regulator into a cold trap collection vessel (maintained at 15°C). The CO₂ will sublimate, leaving behind the ethanol-solubilized crude extract.
-
Validation: Evaporate the residual ethanol under a gentle stream of nitrogen and analyze the highly purified residue via LC-MS or HPLC-ELSD.
Part 4: Process Visualization
Caption: Workflow for optimizing Lup-20(29)-ene-3β,23-diol extraction from plant biomass.
Part 5: References
-
Kim, C. S., Subedi, L., Oh, J., Kim, S. Y., Choi, S. U., & Lee, K. R. (2017). Bioactive Triterpenoids from the Twigs of Chaenomeles sinensis. Journal of Natural Products, 80(4), 1140-1147.[Link] [1]
-
Pokorný, J., & Vlk, M. (2022). Biocatalysis in the Chemistry of Lupane Triterpenoids. International Journal of Molecular Sciences, 23(3), 1462.[Link] [2]
-
Domingues, R. M. A., Oliveira, E. L. G., Freire, C. S. R., Couto, R. M., Simões, P. C., Silva, C. M., & Silvestre, A. J. D. (2017). Lupane-type triterpenoids from Acacia dealbata bark extracted by different methods. Industrial Crops and Products, 95, 297-305.[Link] [3]
-
Yang, G., Fen, W., Lei, C., & Sun, H. (2009). Study on Determination of Pentacyclic Triterpenoids in Chaenomeles by HPLC-ELSD. Journal of Chromatographic Science, 47(8), 718-722.[Link] [4]
Technical Support Center: Formulating and Solubilizing Lup-20(29)-ene-3β,23-diol
Welcome to the Technical Support Center for Lup-20(29)-ene-3β,23-diol . This guide is designed for researchers, formulation scientists, and drug development professionals who are actively working with this compound in preclinical settings.
The Challenge: Thermodynamic Barriers to Solubility
Lup-20(29)-ene-3β,23-diol (molecular formula C₃₀H₅₀O₂) is a naturally occurring pentacyclic triterpene of the lupane class, structurally related to betulin and betulinic acid, and is noted for its potent anti-tumor activity[1][2].
Despite its promising biological profile, its rigid, highly lipophilic pentacyclic skeleton results in extremely poor aqueous solubility (often <0.1 µg/mL for this class of compounds)[3][4]. When introduced directly into aqueous media or blood plasma, the compound rapidly aggregates into macroscopic crystals. This thermodynamic barrier severely limits its bioavailability, complicates in vitro assay dosing, and hinders in vivo clinical translation[4]. Overcoming this requires engineered formulation strategies that either mask the hydrophobic core or arrest the compound in a highly soluble amorphous state.
Core Solubilization Strategies
To achieve reliable experimental results, we recommend two primary, field-validated formulation pathways:
Strategy A: Molecular Inclusion (Cyclodextrin Complexation)
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. Due to the bulky steric hindrance of lupane triterpenes, standard β -CDs are often too small. Instead, γ -CD and its semi-synthetic derivatives (like Hydroxypropyl- γ -CD, HP- γ -CD) provide the optimal cavity size for a 1:1 host-guest complexation, vastly outperforming other variants and increasing solubility by orders of magnitude[3][5][6].
Strategy B: Anti-Solvent Nanoprecipitation (Nanosuspensions)
This technique involves dissolving the compound in a water-miscible organic solvent and rapidly injecting it into an aqueous phase containing polymeric or surfactant stabilizers (e.g., PVP, SDS, or lipid carriers)[7][8]. The rapid solvent shift forces immediate supersaturation and precipitation. The stabilizers coat the newly formed particles, arresting crystal growth and trapping the triterpene in a highly soluble amorphous nanosuspension state (typically <150 nm)[8][9].
Workflow of cyclodextrin complexation and nanoprecipitation for triterpene solubilization.
Quantitative Formulation Data Summary
Select the formulation strategy that best fits your downstream application using the comparative data below, synthesized from physical characterizations of lupane triterpenoid formulations[3][8][9]:
| Formulation Strategy | Carrier / Excipient | Average Particle/Complex Size | Zeta Potential | Fold-Increase in Solubility | Primary Advantage |
| Unformulated API | None | Macroscopic crystals | N/A | 1x (Baseline ~0.02-0.08 µg/mL) | None |
| Inclusion Complex | HP- γ -Cyclodextrin | < 5 nm (Molecular) | Neutral | >1000x | Optically clear solution, ideal for high-throughput in vitro assays |
| Nanosuspension | PVP K29-32 + SDS | 120 - 160 nm | -20 to -30 mV | >500x | High drug loading, easily scalable, pH-dependent release |
| Lipid Nanocarriers | Solid Lipids / Surfactants | 40 - 50 nm | ~ -20 mV | >400x | Sustained in vivo release, enhanced cellular uptake |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of HP- γ -CD Inclusion Complex (Solvent Evaporation Method)
This protocol creates a self-validating, optically clear solution perfect for cell culture media.
-
Preparation of Solutions: Dissolve Lup-20(29)-ene-3β,23-diol in absolute ethanol to a concentration of 5 mg/mL. Separately, prepare a 10% (w/v) HP- γ -CD solution in ultra-pure water.
-
Mixing: Slowly add the ethanolic triterpene solution dropwise into the aqueous HP- γ -CD solution under continuous magnetic stirring at 500 RPM at room temperature.
-
Equilibration: Stir the mixture in a tightly sealed, light-protected environment for 24-48 hours. Causality: This extended time is critical to allow the thermodynamic equilibration of the host-guest interaction before the solvent is removed[5].
-
Solvent Removal: Remove the seal and evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C.
-
Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm syringe filter. Self-Validation: The filter will catch any uncomplexed, precipitated triterpene. If the filtrate is cloudy, the complexation failed. Freeze-dry the clear filtrate to obtain the solid inclusion complex powder.
Protocol 2: Anti-Solvent Nanoprecipitation
Best for generating high-concentration stocks for in vivo dosing.
-
Organic Phase: Dissolve Lup-20(29)-ene-3β,23-diol in DMSO or Ethanol at 10 mg/mL.
-
Aqueous Anti-Solvent Phase: Prepare an aqueous solution containing 0.5% (w/v) Polyvinylpyrrolidone (PVP) K29-32 and 0.1% (w/v) Sodium Dodecyl Sulfate (SDS)[7].
-
Precipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a flow rate of 1 mL/min under high-speed homogenization (10,000 RPM) at 4°C.
-
Solvent Evaporation/Dialysis: Remove the organic solvent via overnight dialysis (MWCO 3.5 kDa) against ultra-pure water at 4°C.
-
Characterization (Self-Validation): Measure the suspension via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) should be < 0.3, and the Zeta potential must be highly negative (< -20 mV) to ensure electrostatic repulsion and prevent Ostwald ripening[8][9].
Troubleshooting & FAQs
Q: Can I just use neat DMSO to dissolve Lup-20(29)-ene-3β,23-diol for my cell culture assays? A: While the compound is soluble in 100% DMSO, directly pipetting this stock into aqueous culture media will cause an immediate "solvent-shift" precipitation. The compound will form microscopic crystals that settle at the bottom of the well. This leads to artificially low cellular uptake and highly variable, non-reproducible assay results[4]. You must use a carrier system (like HP- γ -CD) or keep the final DMSO concentration strictly below 0.1% v/v with vigorous immediate mixing.
Q: My HP- γ -CD solution becomes cloudy after 24 hours of incubation. What went wrong? A: Cloudiness indicates that the triterpene has precipitated rather than formed an inclusion complex. This usually happens if the ethanol co-solvent evaporates too quickly before the thermodynamic equilibrium of the host-guest interaction is reached. Fix: Ensure the reaction vessel is tightly sealed during the 24-48 hour stirring phase to prevent premature solvent evaporation.
Q: The nanosuspension aggregates and settles at the bottom of the tube after a few days. How can I stabilize it? A: Aggregation (Ostwald ripening) occurs when the Zeta potential is insufficiently negative, meaning the electrostatic repulsion between particles is too weak to overcome van der Waals attractive forces. Fix: Verify your Zeta potential is between -20 mV and -30 mV[8]. If it is closer to neutral, increase the concentration of the ionic surfactant (e.g., SDS) slightly, or switch to a lipid nanocarrier system which provides better long-term steric stabilization[9].
Q: How do I accurately quantify the amount of solubilized Lup-20(29)-ene-3β,23-diol in my final formulation? A: Because UV-Vis spectrophotometry can be skewed by the scattering of nanoparticles or the absorbance of CDs, use High-Performance Liquid Chromatography (HPLC). Extract the compound from the aqueous phase using methanol, filter it, and run it on a C18 column with an Acetonitrile/Water mobile phase (pH adjusted to 3.0 with acetic acid), detecting at 210 nm[8].
References
-
IntechOpen. Lupan-Skeleton Pentacyclic Triterpenes with Activity against Skin Cancer: Preclinical Trials Evolution. Retrieved from[Link]
-
ResearchGate. A Comparison Investigation on the Solubilization of Betulin and Betulinic Acid in Cyclodextrin Derivatives. Retrieved from [Link]
-
Dove Medical Press. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy. Retrieved from[Link]
-
PMC / Int J Nanomedicine. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique. Retrieved from[Link]
-
Cuestiones de Fisioterapia. FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF BETULINIC ACID-LOADED LIPID NANOCARRIERS FOR ENHANCED BIOAVAILABILITY. Retrieved from [Link]
-
PubMed. A comparison investigation on the solubilization of betulin and betulinic acid in cyclodextrin derivatives. Retrieved from[Link]
-
Frontiers in Oncology. Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents [frontiersin.org]
- 5. Lupan-Skeleton Pentacyclic Triterpenes with Activity against Skin Cancer: Preclinical Trials Evolution | IntechOpen [intechopen.com]
- 6. A comparison investigation on the solubilization of betulin and betulinic acid in cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Optimization of chromatographic separation for lupane triterpenoids
Welcome to the Technical Support Center for Chromatographic Separation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with lupane triterpenoids—such as betulinic acid, lupeol, and betulin.
Because these pentacyclic compounds are highly lipophilic, prone to isomerism, and lack strong chromophores, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail. This center provides the mechanistic causality behind these failures and offers self-validating protocols to ensure your analytical workflows are robust and reproducible.
Diagnostic Hub: Chromatographic Optimization Workflow
Use the logical decision tree below to diagnose and correct your separation parameters based on the specific matrix and analyte properties.
Logical workflow for troubleshooting and optimizing lupane triterpenoid chromatography.
Deep-Dive Troubleshooting & FAQs
Q1: Why am I experiencing poor sensitivity and severe baseline drift when analyzing betulinic acid and lupeol using a UV/PDA detector? The Causality: Lupane triterpenoids lack strong conjugated chromophore moieties. Consequently, they exhibit weak UV absorbance, necessitating detection in the low-wavelength region (205–210 nm). At these wavelengths, mobile phase solvents (especially methanol and gradient variations) absorb UV light, causing severe baseline drift and masking trace analyte peaks. The Solution: For trace analysis, abandon UV detection in favor of universal or mass-based detectors. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) eliminates baseline drift during gradient elution and drastically improves sensitivity, achieving limits of quantification (LOQ) of <2 ng on-column[1].
Q2: My standard C18 column cannot resolve betulinic acid from its structural isomers (e.g., oleanolic and ursolic acids). How do I achieve baseline separation? The Causality: These pentacyclic triterpenoids share identical molecular weights and highly similar lipophilicities. A standard C18 stationary phase relies primarily on hydrophobic partitioning, which is insufficient to differentiate the subtle structural variations of these isomers[1]. The Solution: Switch to a C30 stationary phase . The longer alkyl chains of a C30 column provide enhanced steric and shape selectivity. The C30 phase interpenetrates the rigid pentacyclic ring structures differently based on their spatial configurations, resolving critical pairs that co-elute on C18[1]. Alternatively, Supercritical Fluid Chromatography (SFC) utilizing high-density CO₂ and a silica-based reversed stationary phase can provide orthogonal selectivity and rapid separation[2].
Q3: I am observing severe peak tailing and broad peak shapes specifically for betulinic acid, but not for lupeol. How do I correct this? The Causality: Betulinic acid possesses a C-28 carboxyl group (pKa ~5.5). In a neutral, unbuffered mobile phase, this group exists in a state of partial ionization. This leads to dual retention mechanisms: hydrophobic partitioning and secondary ion-exchange interactions with residual silanols on the silica column support[3]. Lupeol, lacking this carboxyl group, does not suffer from this specific issue. The Solution: Acidify the mobile phase to suppress ionization. Adding 0.1% formic acid or phosphoric acid lowers the pH below the analyte's pKa, ensuring betulinic acid remains entirely in its hydrophobic molecular form. This eliminates secondary silanol interactions, restoring peak symmetry and resolution[3][4].
Q4: Which Mass Spectrometry (MS) ionization source is optimal for lupane triterpenoids? The Causality: Due to the extreme lipophilicity of compounds like lupeol and betulin, Electrospray Ionization (ESI) often yields poor ionization efficiency because the analytes struggle to carry a charge in the liquid phase. The Solution: Atmospheric Pressure Chemical Ionization (APCI) is the superior choice. APCI operates via gas-phase ion-molecule reactions, which are highly effective for non-polar to moderately polar triterpenoids, providing exceptional sensitivity in Multiple Reaction Monitoring (MRM) modes[2][5].
Quantitative Performance Metrics: Detector & Technique Comparison
To facilitate your method development, the following table summarizes the validated performance metrics of various analytical approaches for lupane triterpenoids based on current literature.
| Analytical Technique | Detector / Source | Primary Advantage | Sensitivity (LOD/LOQ) | Gradient Compatibility | Ref. |
| RP-HPLC | UV/PDA (210 nm) | Low cost, routine QC | LOD: ~50–135 ng on-column | Poor (Baseline drift) | [1] |
| RP-HPLC | CAD | High sensitivity, universal | LOQ: <2 ng on-column | Excellent | [1] |
| SFC | APCI-MS/MS | Rapid run times, orthogonal | LOQ: 2.3–20 µg/L | Excellent | [2] |
| HPTLC | Densitometry (580 nm) | High-throughput screening | LOD: ~30 ng/spot | N/A (Isocratic development) | [6] |
Self-Validating Experimental Protocol: Optimized LC-CAD/MS Workflow
This protocol is designed as a closed-loop, self-validating system. You must pass the System Suitability Criteria (Step 6) before proceeding to sample analysis. This guarantees the thermodynamic and kinetic integrity of the separation.
Step 1: Sample Preparation & Matrix Cleanup
-
Extract 1.0 g of pulverized plant material using 20 mL of an intermediate-polarity solvent (e.g., ethyl acetate or a methanol/chloroform mixture) via ultrasonication for 15 minutes[3].
-
Filter the extract through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as highly lipophilic triterpenoids may adsorb to the membrane.
Step 2: Column Equilibration
-
Install a C30 reversed-phase column (e.g., 250 × 4.6 mm, 3 µm particle size)[1].
-
Set the column oven temperature to 40°C . Causality: Elevated temperature reduces the viscosity of the highly organic mobile phase, improving mass transfer kinetics and reducing backpressure.
Step 3: Mobile Phase Preparation (Ionization Suppression)
-
Solvent A: Ultrapure water (18.2 MΩ·cm) + 0.1% Formic Acid (v/v)[3].
-
Solvent B: Acetonitrile:Methanol (50:50, v/v) + 0.1% Formic Acid (v/v)[7]. Note: The addition of methanol to acetonitrile alters the hydrogen-bonding network, enhancing the solubility of rigid triterpenoid structures.
Step 4: Gradient Elution Program
-
Flow rate: 0.8 - 1.0 mL/min.
-
Time 0–2 min: 70% B
-
Time 2–15 min: Linear ramp to 100% B
-
Time 15–20 min: Hold at 100% B (to elute highly lipophilic waxes/sterols).
-
Time 20–25 min: Return to 70% B for re-equilibration.
Step 5: Detection Parameters
-
For CAD: Set the evaporation tube temperature to 35°C. Use nitrogen as the nebulizer gas (regulated at 35 psi).
-
For MS: Utilize an APCI source in positive ion mode. Set the vaporizer temperature to 400°C and corona discharge current to 5.0 µA[2][5].
Step 6: System Suitability & Self-Validation (CRITICAL) Before injecting unknown samples, inject a mixed standard containing Lupeol, Betulinic Acid, Oleanolic Acid, and Ursolic Acid. The system is only validated if it meets the following criteria:
-
Resolution ( Rs ): The critical pair (Oleanolic Acid and Ursolic Acid) must exhibit an Rs≥1.5 (Baseline separation)[1].
-
Peak Asymmetry ( As ): The tailing factor for Betulinic Acid must fall between 0.8 and 1.2 . If As>1.2 , verify the pH of your mobile phase; the formic acid concentration may be insufficient to suppress ionization[3].
References
-
A Selective Ion HPLC-APCI-MS Method for the Quantification of Pentacyclic Triterpenes in an Anxiolytic Botanical Dietary Supplement for the Animal Health Market. ResearchGate. Available at:[Link]
-
Development and validation of HPLC method for estimation of betulinic acid. World Journal of Pharmaceutical Sciences. Available at:[Link]
-
Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. MDPI. Available at:[Link]
-
Simultaneous Quantification of Betulinic Acid, Lupeol, and β-Sitosterol in Madhuca longifolia Methanolic Extract of Bark by Liquid Chromatography-Tandem Mass Spectrometric Method. Oxford Academic. Available at:[Link]
-
Simultaneous HPTLC Analysis of Ursolic Acid, Betulinic Acid, Stigmasterol and Lupeol. SciSpace. Available at: [Link]
-
Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products. SciELO. Available at: [Link]
-
Evaluation of catechin, lupeol, and betulinic acid as markers for the chromatographic quality control. ResearchGate. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Chemical Synthesis & Modification of Lup-20(29)-ene-3β,23-diol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of Lup-20(29)-ene-3β,23-diol (commonly referred to as 23-hydroxy lupeol).
This lupane-type triterpenoid presents a notoriously difficult synthetic challenge: the regioselective functionalization of an unactivated, aliphatic C-23 methyl group in the presence of a highly reactive 20(29)-exocyclic alkene. This guide bypasses generic advice, providing field-proven troubleshooting strategies, explaining the stereoelectronic causality behind reaction failures, and offering self-validating protocols to ensure your synthesis succeeds.
Workflow Visualization: C-23 Functionalization Pathways
Synthetic and biocatalytic workflows for the C-23 hydroxylation of lupeol.
Troubleshooting FAQs: Addressing Specific Experimental Failures
FAQ 1: Regioselectivity Failures in C-H Activation
Q: I am using a C-3 oxime directing group for Pd-catalyzed C-H acetoxylation of lupeol, but NMR shows a mixture of C-23 and C-24 functionalization, along with degradation. Why is the regioselectivity failing?
Causality: The regioselectivity of this reaction is governed by strict stereoelectronic constraints. In the lupane skeleton, the C-23 methyl is equatorial ( α -face) and the C-24 methyl is axial ( β -face). When the C-3 oxime coordinates to the Palladium(II) catalyst, the geometry strongly favors insertion into the equatorial C-23 C-H bond because it allows the formation of a relatively strain-free, planar 5,5-fused palladacycle. If you observe C-24 functionalization, your reaction conditions are likely too harsh (e.g., temperatures >100°C), providing enough thermal energy to overcome the activation barrier for the highly strained axial palladacycle. Protocol Fix: Lower the reaction temperature to 80°C and utilize a rigid bidentate ligand to restrict conformational flexibility. Ensure the 20(29)-alkene is rigorously protected; otherwise, Pd will coordinate to the π -system, leading to catalyst sequestration and off-target oxidation.
FAQ 2: Alkene Isomerization During Oxidation
Q: During the oxidation steps, my 20(29)-alkene is disappearing, and MS/NMR indicates migration to the 18(19) position. How do I prevent this?
Causality: The 20(29) exocyclic double bond is thermodynamically less stable than the endocyclic tetrasubstituted 18(19) or 19(20) positions. Under acidic conditions (often present during oxidative cleavage or heavy-metal catalysis), the exocyclic methylene is protonated, generating a tertiary carbocation at C-20. This intermediate rapidly eliminates a proton from C-19 to form the thermodynamically favored endocyclic alkene. Protocol Fix: You must employ a transient protection strategy. Treat the starting material with Br2 to form the 20,29-dibromide. Once the C-23 hydroxyl is installed, regenerate the exocyclic alkene using Zinc dust in acetic acid (Zn/AcOH). This mild reductive elimination restores the 20(29)-alkene without triggering carbocation-mediated rearrangement.
FAQ 3: Over-Oxidation in Biocatalytic Approaches
Q: I switched to a biocatalytic approach using Yarrowia lipolytica expressing CYP714E19. However, I am isolating the C-23 carboxylic acid instead of the target C-23 diol. How can I arrest the oxidation?
Causality: According to , Cytochrome P450s like CYP714E19 are multifunctional oxidases. They operate via a Compound I intermediate (Fe(IV)=O radical cation). If the substrate remains bound in the active site after the initial hydroxylation, the newly formed primary alcohol undergoes a second hydrogen abstraction, forming a gem-diol that dehydrates to an aldehyde, and is . Protocol Fix: Instead of trying to arrest the biological oxidation mid-cycle (which often leads to complex mixtures), allow the fermentation to run to completion. Extract the crude metabolites and perform a global chemical reduction using NaBH4 in THF/MeOH. This chemically reduces the over-oxidized C-23 aldehyde/acid back to the target Lup-20(29)-ene-3 β ,23-diol, ensuring a high yield of the desired oxidation state.
Quantitative Data: Comparison of C-23 Functionalization Strategies
To make an informed decision on your synthetic route, compare the empirical data of the three primary strategies below:
| Strategy | Regioselectivity (C23:C24) | Overall Yield (from Lupeol) | Key Byproducts / Risks | Scalability |
| Pd-Catalyzed C-H Acetoxylation | > 15:1 | 35 - 45% | C-24 acetate, alkene isomerization | Moderate (Requires expensive Pd/Ligands) |
| Barton Nitrite Photolysis | ~ 2:1 | < 15% | Complex mixtures, C-24 functionalization | Poor (Photochemical limitations) |
| CYP714E19 Biocatalysis + Reduction | Exclusive to C-23 | 60 - 75% | Minor C-28 oxidation | Excellent (Fermentation-based) |
Self-Validating Experimental Protocol: Semi-Synthesis via Directed C-H Activation
If you must proceed via chemical synthesis rather than biocatalysis, use this self-validating, step-by-step protocol to ensure structural integrity at every stage.
Step 1: Protection of the 20(29)-Alkene
-
Dissolve Lupeol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C under Argon.
-
Add a solution of Br2 (1.05 eq) in DCM dropwise over 30 minutes.
-
Stir for an additional 1 hour at 0°C, then quench with saturated aqueous Na2S2O3 .
-
Validation Checkpoint: Analyze the crude product via 1 H NMR. The characteristic exocyclic methylene doublets at δ 4.56 and 4.68 ppm must completely disappear, replaced by signals corresponding to the brominated carbons.
Step 2 & 3: Installation of the Directing Group
-
Oxidize the 3 β -OH of the dibromide intermediate using Dess-Martin Periodinane (1.5 eq) in DCM at room temperature for 2 hours to yield the 3-ketone.
-
Treat the crude ketone with NH2OH⋅HCl (3.0 eq) and Sodium Acetate (3.0 eq) in refluxing Ethanol for 4 hours.
-
Validation Checkpoint: TLC should show complete consumption of the ketone. IR spectroscopy must show a strong broad peak around 3300 cm −1 (N-OH stretch) and the disappearance of the carbonyl peak at 1705 cm −1 .
Step 4: Pd-Catalyzed C-23 Acetoxylation
-
In a sealed tube, combine the oxime (1.0 eq), Pd(OAc)2 (10 mol%), PhI(OAc)2 (2.0 eq as oxidant), and Acetic Anhydride/Acetic Acid (1:1 v/v, 0.05 M).
-
Heat the mixture to exactly 80°C for 24 hours. Do not exceed 80°C to prevent C-24 insertion.
-
Validation Checkpoint: 1 H NMR of the purified intermediate must show a new sharp singlet at δ 2.05 ppm (acetate methyl) and an AB quartet around δ 3.8-4.0 ppm corresponding to the newly functionalized C-23 methylene protons.
Step 5 & 6: Deprotection and Alkene Regeneration
-
Hydrolyze the oxime and acetate by refluxing in 2M HCl/THF, followed by reduction of the resulting 3-ketone using NaBH4 (2.0 eq) in Methanol at 0°C to restore the 3 β -OH stereochemistry.
-
Dissolve the resulting dibromo-diol in Glacial Acetic Acid and add activated Zinc dust (10.0 eq). Stir vigorously at room temperature for 4 hours.
-
Filter through Celite and neutralize the filtrate with saturated NaHCO3 .
-
Final Validation Checkpoint: 1 H NMR must confirm the reappearance of the exocyclic methylene protons at δ 4.56 and 4.68 ppm. High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass for C30H50O2 ( [M+H]+ m/z 443.3884).
References
-
Title: Hydroxylases involved in terpenoid biosynthesis: a review Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Engineering of Yarrowia lipolytica for the production of plant triterpenoids: Asiatic, madecassic, and arjunolic acids Source: Metabolic Engineering / DTU URL: [Link]
-
Title: Proposed pathways for the biosynthesis of oleanolic acid, ursolic acid Source: ResearchGate URL: [Link]
Technical Support Center: Troubleshooting Derivatization of Lup-20(29)-ene-3β,23-diol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering stereochemical pitfalls during the structural modification of complex natural products.
Lup-20(29)-ene-3β,23-diol is a naturally occurring lupane-type triterpenoid[1] characterized by a sterically congested 1,3-diol system on its A-ring (a secondary equatorial 3β-hydroxyl and a primary 23-hydroxymethyl group). A pervasive issue during its derivatization—particularly esterification—is the undesired epimerization of the C-3 stereocenter from the active 3β-configuration to the less active 3α-epimer.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you maintain strict kinetic control and preserve the scientific integrity of your synthesized analogs.
Frequently Asked Questions (FAQs)
Q1: Why does C-3 epimerization occur during standard Steglich esterification?
Causality & Mechanism: The epimerization is fundamentally driven by a combination of steric strain and over-activation. In a standard Steglich esterification[2] utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and stoichiometric 4-Dimethylaminopyridine (DMAP), the C-3 hydroxyl group is converted into a highly reactive O-acylpyridinium intermediate.
Because the 3β-position is equatorially flanked by the C-4 geminal substituents (including the C-23 hydroxymethyl), the bulky activated complex experiences severe 1,3-diaxial interactions. Under harsh conditions (excess DMAP, temperatures >25 °C), the adjacent C-23 hydroxyl can participate in an intramolecular acyl migration, forming a transient cyclic orthoester. The collapse of this intermediate via nucleophilic attack by the carboxylate occurs from the less hindered axial (α) face, resulting in an SN2-like inversion to the 3α-epimer. To prevent this, reactions must bypass this thermodynamic sink by operating strictly under kinetic control.
Q2: How can I definitively confirm whether epimerization has occurred in my product?
Self-Validating Analytical Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the C-3 stereocenter[3]. You do not need to rely solely on optical rotation or HPLC retention times[4].
-
For the desired 3β-epimer: The C-3 proton is axial. In the 1 H-NMR spectrum, it will appear as a distinct double doublet (dd) with a large trans-diaxial coupling constant ( J≈10−12 Hz) and a smaller axial-equatorial coupling ( J≈4−5 Hz).
-
For the undesired 3α-epimer: The C-3 proton is equatorial. The signal shifts to a narrow multiplet or triplet with a significantly smaller coupling constant ( J≈1.5−3 Hz). If your 1 H-NMR shows a collapse of the 10 Hz coupling constant at the C-3 methine proton, your protocol has failed and epimerization has occurred.
Q3: What is the optimized protocol for esterification that retains the 3β configuration?
Solution: Replace the DCC/DMAP system with a milder carbodiimide like EDC·HCl combined with HOBt (Hydroxybenzotriazole), or utilize Yamaguchi esterification conditions[5]. HOBt forms an active ester that is sufficiently electrophilic to drive the reaction but stable enough to prevent the formation of the cyclic orthoester intermediate.
Experimental Protocol: Mild Esterification of Lup-20(29)-ene-3β,23-diol
Objective: Achieve dual or selective esterification at the C-3/C-23 positions with <2% epimerization.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent of Lup-20(29)-ene-3β,23-diol and 1.2 equivalents of the target carboxylic acid in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.
-
Kinetic Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of anhydrous HOBt. Stir for 15 minutes to allow the formation of the HOBt-active ester.
-
Base Addition: Add 2.0 equivalents of the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA). Critical Insight: Do not add DMAP. The absence of a strong nucleophilic catalyst prevents the reversible deprotonation and activation pathways that lead to inversion.
-
Reaction Monitoring: Stir at 0 °C for 2 hours, then allow the reaction to slowly warm to 15 °C. Monitor the reaction via LC-MS. Terminate the reaction strictly before 8 hours to prevent any thermodynamic equilibration.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH 4 Cl to immediately neutralize the basic environment. Extract with EtOAc, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure at <30 °C.
Quantitative Data: Impact of Reaction Conditions on C-3 Stereochemistry
The following table summarizes the causal relationship between reagent selection, temperature, and the resulting stereochemical fidelity of the C-3 position.
| Coupling Reagent | Base (Equivalents) | Temperature | Reaction Time | 3β-Ester Yield (%) | 3α-Epimer (%) |
| DCC | DMAP (1.5 eq) | 25 °C | 24 h | 45% | 35% |
| DCC | DMAP (0.1 eq) | 25 °C | 12 h | 65% | 12% |
| EDC·HCl / HOBt | DIPEA (2.0 eq) | 0 to 15 °C | 8 h | 88% | < 2% |
| Yamaguchi (TCBC) | Et 3 N / DMAP (0.05 eq) | 0 °C | 4 h | 92% | < 1% |
Mechanistic Visualization
The diagram below illustrates the divergent pathways of the activated C-3 intermediate. Maintaining kinetic control isolates the reaction to the green pathway, while excess heat and nucleophilic bases force the system into the red thermodynamic sink.
Pathway of kinetic 3β-retention vs. thermodynamic 3α-epimerization during derivatization.
References
-
Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: nih.gov (PMC) URL: [Link]
-
Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: nih.gov (PMC) URL: [Link]
-
Title: Synthesis of lupane triterpenoids with triphenylphosphonium substituents and studies of their antitumor activity Source: researchgate.net URL: [Link]
-
Title: Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: xjtu.edu.cn URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution NMR Troubleshooting for Complex Triterpenoids
Welcome to the Advanced NMR Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of complex pentacyclic triterpenoids (e.g., oleananes, ursanes, and lupanes).
Triterpenoids present unique spectroscopic challenges. Their 30-carbon frameworks consist predominantly of sp3-hybridized atoms, resulting in severe signal overlap in the 1 H NMR spectrum—particularly the congested "aliphatic envelope" (1.0–2.5 ppm) and the overlapping methyl singlets (0.7–1.3 ppm)[1]. This guide provides causality-driven troubleshooting protocols to overcome these physical limitations using advanced pulse sequences, non-uniform sampling, and solvent manipulation.
Diagnostic Decision Matrix
Before adjusting spectrometer parameters, it is critical to diagnose the specific nature of the resolution loss. Use the workflow below to route your sample to the correct spectroscopic solution.
Diagnostic workflow for resolving triterpenoid NMR signal overlap.
Frequently Asked Questions: Mechanistic Insights
Q: Why do pentacyclic triterpenoids consistently present an unresolvable "aliphatic envelope" in 1 H NMR? A: Triterpenoids contain dozens of chemically similar protons resonating within a highly restricted chemical shift window. The extensive homonuclear scalar couplings ( J -couplings) between adjacent protons split these signals into complex multiplets. When these broad multiplets overlap, they form a continuous, unresolvable band. For example, in oleananes, the introduction of a hydroxyl group induces predictable deshielding, but the sheer volume of γ -gauche and 1,3-diaxial interactions ensures the baseline remains congested[1].
Q: How does Pure Shift Yielded by Chirp Excitation (PSYCHE) mechanically collapse these multiplets? A: Traditional 1 H NMR detects the evolution of both chemical shifts and homonuclear J -couplings. PSYCHE is a broadband homodecoupling technique designed to suppress these J -couplings, turning multiplets into sharp singlets[2]. It achieves this by applying low-flip-angle ( β≪90∘ ) swept-frequency (chirp) pulses simultaneously with a weak magnetic field gradient. This combination selectively inverts a subset of "passive" spins while leaving "active" spins unperturbed, effectively refocusing the J -coupling evolution during acquisition[3].
Q: Why use Non-Uniform Sampling (NUS) instead of simply increasing the number of scans for 2D HSQC? A: In 2D NMR, resolution in the indirect ( 13 C) dimension is dictated by the number of t1 time increments. Sampling all increments linearly requires exponentially longer acquisition times. NUS circumvents this physical time barrier by stochastically omitting up to 75% of the t1 data points[4]. Advanced reconstruction algorithms (like Iterative Soft Thresholding) fill in the missing data. This allows you to double or triple the t1 increments—vastly improving 13 C resolution for congested regions like triterpenoid anomeric or olefinic carbons—without increasing the total experimental time[5].
Quantitative Comparison of Resolution Techniques
To select the optimal troubleshooting path, compare the mechanistic trade-offs of each technique below.
| Technique | Mechanism of Action | Resolution Gain | Sensitivity Cost | Best Application for Triterpenoids |
| 1D PSYCHE | Broadband homodecoupling | High (Multiplets → Singlets) | Moderate (~10-20% of standard 1 H) | Resolving the 1.0–2.5 ppm aliphatic envelope. |
| NUS 2D HSQC | Stochastic t1 sampling | Very High (in F1 dimension) | Low (S/N maintained via reconstruction) | Separating overlapping 13 C resonances (e.g., C12/C13). |
| ASIS | Differential magnetic shielding | Moderate (Chemical shift dispersion) | None | Differentiating overlapping methyl singlets (0.7–1.3 ppm). |
| Band-Selective NMR | Targeted RF excitation | High (Narrow sweep width) | None | High-resolution mapping of specific functional groups. |
Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps if the validation criteria are not met.
Protocol A: Resolving the Aliphatic Envelope via 1D PSYCHE
When the 1.0–2.5 ppm region is too congested to extract J -coupling constants or identify specific methine protons, apply 1D PSYCHE[2].
-
Calibrate the 90∘ Pulse: Accurately determine the 90∘ proton pulse for your specific sample.
-
Causality: PSYCHE relies on precise flip angles for its chirp pulses. An inaccurate 90∘ calibration will lead to incomplete decoupling and severe artifact generation.
-
Validation: Execute a 360∘ pulse experiment; the resulting signal must pass through a clean null (zero intensity).
-
-
Set the PSYCHE Flip Angle ( β ): Configure the flip angle to 15∘ – 20∘ .
-
Causality: A higher angle increases signal sensitivity but introduces strong decoupling artifacts (coherence transfer echoes). A lower angle improves spectral purity at the cost of signal-to-noise. 15∘ – 20∘ is the optimal thermodynamic balance for triterpenoids[3].
-
-
Configure the Chirp Pulse: Set the chirp pulse duration to 15–30 ms with a bandwidth of 10 kHz to cover the entire proton sweep width.
-
Acquire and Process: Acquire the pseudo-2D data. Process using chunk-based reconstruction to extract the pure shift 1D FID.
-
Validation: Inspect the methyl region (0.7–1.3 ppm). If the previously split doublets/triplets are not sharp singlets, the gradient strength during the chirp pulse is mismatched.
-
Protocol B: Differentiating Overlapping Methyls via ASIS
Aromatic Solvent-Induced Shifts (ASIS) exploit the magnetic anisotropy of solvents to resolve overlapping methyl singlets without advanced pulse programming[6].
-
Acquire Baseline: Run a standard 1 H NMR spectrum in CDCl 3 . Note the exact chemical shifts of the overlapping methyl groups.
-
Solvent Exchange: Recover the triterpenoid sample, evaporate the CDCl 3 under a gentle stream of N 2 , and lyophilize to remove residual solvent.
-
Resuspend in Anisotropic Solvent: Dissolve the sample in Benzene-d 6 (C 6 D 6 ) or Pyridine-d 5 .
-
Causality: The π -electron cloud of the aromatic solvent forms transient, non-covalent collision complexes with the polar functional groups (e.g., -OH, -COOH) of the triterpenoid. This induces differential magnetic shielding across the rigid pentacyclic skeleton, shifting previously overlapping methyls apart based on their spatial proximity to the polar groups.
-
-
Re-acquire and Compare: Run the 1 H NMR spectrum.
-
Validation: Subtract the chemical shifts ( Δδ=δCDCl3−δC6D6 ). A successful ASIS will show non-uniform Δδ values across the methyl singlets, confirming differential shielding has occurred.
-
Protocol C: High-Resolution Carbon Mapping via Band-Selective NUS-HSQC
When 13 C signals overlap (e.g., the C12/C13 olefinic carbons in oleananes/ursanes at ~122/145 ppm), use NUS combined with band-selective excitation[1][5].
-
Identify the Target Region: Determine the exact 13 C frequency range requiring higher resolution.
-
Apply Band-Selective Excitation: Replace the hard 13 C pulses in the HSQC sequence with shaped pulses (e.g., Q3 or REBURP) calibrated to excite only the target region.
-
Causality: Restricting the sweep width in the indirect dimension prevents spectral aliasing while allowing you to focus all digitizer resolution on a narrow frequency band.
-
-
Implement the NUS Schedule: Set a Poisson-gap NUS schedule at a 25% to 50% sampling density.
-
Causality: Poisson-gap sampling minimizes t1 noise and artifacts by avoiding large gaps in the stochastically sampled time domain[4].
-
-
Reconstruct and Validate: Reconstruct the spectrum using an Iterative Soft Thresholding (IST) algorithm.
-
Validation: The resulting 2D spectrum must show baseline separation of the targeted carbons. Check the noise floor; if systematic "ridge" artifacts appear, the NUS sampling density is too low for the dynamic range of the sample and must be increased to 50%.
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Band-Selective HSQC NMR in Species Discrimination and Adulteration Identification of Panax Linn [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
Refining cell-based assay protocols for consistent results with lipophilic compounds
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with highly lipophilic compounds (typically defined by a LogP or LogD > 4). These molecules are notoriously difficult to handle in standard aqueous in vitro systems. They precipitate, bind to plastics, and get sequestered by serum proteins, leading to irreproducible data and artificially inflated IC50/EC50 values.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these failures and provide field-proven, self-validating methodologies to ensure your data reflects true pharmacological activity, not experimental artifact.
The Fate of Lipophilic Compounds In Vitro
Before diving into specific troubleshooting steps, it is critical to visualize the journey of a lipophilic compound from the stock tube to the cellular target. At every interface, there is a risk of compound loss.
Fig 1: Fate of lipophilic compounds in cell-based assays and critical intervention points.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when added to the culture media. Can I just increase the DMSO concentration to keep it in solution?
A: No, you must strictly limit DMSO to prevent confounding cytotoxic effects. The Causality: When you pipette a 100% DMSO stock directly into aqueous media, the local dielectric constant plummets before the solvent can diffuse. This sudden change in polarity causes the lipophilic compound to undergo a "solvent crash" (precipitation). The Science: While increasing DMSO keeps the drug soluble, DMSO is intrinsically cytotoxic. Recent comprehensive analyses by demonstrate that while a concentration of 0.3125% DMSO is generally tolerated, concentrations above 0.5% induce rapid, concentration-dependent cytotoxicity by binding to apoptotic and membrane proteins. Furthermore, validated that DMSO concentrations >0.5% significantly reduce cell viability and alter fundamental cellular functions. The Solution: Use an intermediate "step-down" dilution method (detailed in the protocol below) and keep final DMSO concentrations ≤ 0.3%.
Q2: Why is my highly potent lipophilic drug showing a massive right-shift (weaker potency) in my cell-based assay compared to my biochemical assay?
A: Your drug is likely being sequestered by serum proteins in the media. The Causality: Standard cell culture media contains 5–10% Fetal Bovine Serum (FBS), which equates to approximately 338 μM of albumin. Highly lipophilic compounds exhibit extreme affinity for hydrophobic pockets within these proteins. The Science: If a drug is >99% protein-bound in plasma, it will also be heavily bound to the FBS in your media. Because only the free (unbound) fraction of the drug can cross the cell membrane to engage the target, the effective concentration is a fraction of what you pipetted. As highlights, in vitro pharmacological assessments must incorporate protein binding-adjusted concentrations, as highly bound chemicals will have negligible unbound fractions in standard 5–10% FBS media. The Solution: Perform the assay in low-serum (1% FBS) or serum-free media supplemented with a controlled, low concentration of a carrier protein (e.g., 0.1% BSA) to act as a solubilizing sink without overwhelming the free fraction.
Q3: I suspect my compound is sticking to the plastic assay plates. How do I verify and prevent this?
A: Non-Specific Binding (NSB) to polystyrene is a primary cause of compound loss. The Causality: Standard tissue culture plates are made of polystyrene, which is highly hydrophobic. Lipophilic compounds (LogP > 4) will thermodynamically prefer to partition out of the aqueous media and adsorb onto the plastic walls of the well or the pipette tips. The Science: note that NSB to plastic devices is a pervasive issue that undermines permeability, recovery, and accurate concentration estimations in cell-based models. The Solution: Utilize polypropylene plates for all serial dilutions. For the actual cell assay, if polystyrene must be used for optical clarity/cell adherence, pre-coat the plates or rely on the 0.1% BSA in your media to act as a competitive carrier that outcompetes the plastic for the compound.
Quantitative Data Summary: Assay Parameter Limits
The following table summarizes the quantitative thresholds and mitigations required when transitioning from standard hydrophilic workflows to lipophilic workflows.
| Assay Parameter | Standard Hydrophilic Condition | Lipophilic Compound Requirement | Quantitative Impact / Causality | Validation Metric |
| DMSO Concentration | 0.1% – 1.0% v/v | ≤ 0.3% v/v | >0.5% DMSO reduces cell viability by >30% and induces apoptosis. | MTT / CellTiter-Glo Viability Assay |
| Serum Protein (FBS) | 10% FBS | 1% FBS or Serum-Free | 10% FBS binds >90% of lipophilic drugs, eliminating the free fraction. | LC-MS Free Fraction Quantification |
| Carrier Protein | None | 0.1% BSA | Prevents plastic adsorption while allowing predictable free-fraction modeling. | Pre/Post Incubation Recovery % |
| Consumables | Polystyrene (PS) | Polypropylene (PP) | PS causes >50% compound loss via hydrophobic non-specific binding. | LC-MS Media Sampling at t=0 |
Step-by-Step Methodology: Self-Validating Protocol for Lipophilic Assays
To ensure scientific integrity, a protocol cannot rely on blind faith; it must be a self-validating system . This methodology includes internal checkpoints to prove the compound remained in solution, did not stick to the plate, and did not cause solvent-induced toxicity.
Phase 1: Preparation & Step-Down Dilution
-
Stock Preparation: Prepare a 1000x master stock of the lipophilic compound in 100% anhydrous DMSO. Validation Check: Inspect visually under a strong light source; the solution must be optically clear.
-
Polypropylene Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO using a polypropylene 96-well V-bottom plate. Do not use polystyrene.
-
The "Step-Down" Media Mix: Warm your assay media (containing 1% FBS or 0.1% BSA) to 37°C. Prepare a 10x intermediate aqueous solution by slowly pipetting 1 part of the DMSO stock into 99 parts of the warmed media while vortexing gently.
-
Causality: Warming the media and mixing dynamically prevents the localized dielectric drop that causes solvent crashing.
-
Validation Check: Examine the 10x intermediate solution under a phase-contrast microscope. The absence of micro-crystals validates successful solvation.
-
Phase 2: Cellular Treatment & Incubation 4. Cell Dosing: Add 1 volume of the 10x intermediate solution to 9 volumes of the existing media in the cell assay plate. This brings the final compound concentration to 1x and the final DMSO concentration to exactly 0.1%. 5. Vehicle Control Plating: Ensure a vehicle control (0.1% DMSO in identical media) is plated to establish the baseline viability threshold.
Phase 3: System Validation (The Critical Step) 6. Recovery Sampling (t=0 and t=end): Immediately after dosing (t=0), remove 10 µL of media from a cell-free control well and crash it into 90 µL of acetonitrile. Repeat this at the end of your incubation period (t=end). 7. LC-MS/MS Quantification: Analyze the t=0 and t=end samples.
-
Self-Validation Logic: If t=0 matches your intended theoretical concentration, you have successfully prevented precipitation. If t=end matches t=0, you have successfully prevented plastic adsorption (NSB). If these parameters hold true, your resulting IC50/EC50 shift is a true biological phenomenon, not an experimental artifact.
References
-
Kolli, A. R. (2023). Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing. Clinical and Translational Science, 16(11), 2123-2129. URL:[Link]
-
Asiri, A., Tasleem, M., Al Said, M., Asiri, A., Al Qarni, A. A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 8(4), 93. URL:[Link]
-
Santos, L. M., Shimabuko, D. Y., & Sipert, C. R. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35. URL:[Link]
-
Llompart, P., Minoletti, C., Marcou, G., & Varnek, A. (2025). What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling. Journal of Medicinal Chemistry. URL:[Link]
Inter-Laboratory Validation of a Quantitative Method for Lup-20(29)-ene-3β,23-diol: A Comparative Guide
Executive Summary
Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring lupane-type pentacyclic triterpene, structurally related to betulinic acid, and is primarily isolated from botanical sources such as Glochidion macrophyllum and Chaenomeles sinensis[1][]. Due to its documented anti-tumor activity, accurate quantification of this compound in complex biological and plant matrices is a critical bottleneck in pharmacokinetics and drug development.
This guide provides an objective comparison between legacy analytical platforms and a novel, optimized Stable Isotope Dilution UHPLC-APCI-MS/MS (SID-UHPLC-MS/MS) method. Furthermore, it details a rigorous inter-laboratory validation protocol compliant with the latest ICH M10 guidelines, ensuring a self-validating, regulatory-ready analytical system[3][4].
Fig 1. Proposed anti-tumor apoptotic signaling pathway induced by Lup-20(29)-ene-3β,23-diol.
Mechanistic & Analytical Challenges: Causality in Method Design
As a Senior Application Scientist, it is vital to understand why standard analytical methods fail for this compound. The molecular structure of Lup-20(29)-ene-3β,23-diol ( C30H50O2 ) dictates our experimental choices:
-
Lack of Chromophores: Lupane triterpenes lack conjugated pi-electron systems. Traditional HPLC-UV methods require complex, time-consuming pre-column derivatization (e.g., benzoylation) to achieve even moderate sensitivity, introducing high variability.
-
Ionization Inefficiency in ESI: Electrospray Ionization (ESI) relies on solution-phase protonation/deprotonation. Because Lup-20(29)-ene-3β,23-diol is highly neutral and lacks basic amines or acidic carboxyl groups, ESI yields poor signal-to-noise ratios. Causality-driven solution: We utilize Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge, which is highly efficient for ionizing lipophilic, neutral triterpenes, yielding a robust dehydrated precursor ion [M+H−H2O]+ .
-
Severe Matrix Suppression: Plant matrices contain massive amounts of chlorophylls, waxes, and sterols. Traditional Liquid-Liquid Extraction (LLE) co-extracts these lipids, rapidly degrading column performance. Causality-driven solution: We employ a modified QuEChERS extraction followed by dispersive Solid Phase Extraction (dSPE). The Primary Secondary Amine (PSA) selectively binds polar organic acids, while C18 removes long-chain lipids, effectively eliminating matrix suppression in the MS source.
Methodological Comparison
The table below objectively compares the performance of the proposed SID-UHPLC-APCI-MS/MS method against legacy alternatives.
Table 1: Performance Comparison of Analytical Platforms
| Parameter | Legacy HPLC-UV | Legacy GC-FID | Proposed SID-UHPLC-APCI-MS/MS |
| Sample Preparation | LLE + Derivatization | LLE + Silylation (TMS) | Modified QuEChERS + dSPE |
| Prep Time per Batch | > 4 hours | > 5 hours | < 1 hour |
| Sensitivity (LLOQ) | ~500 ng/mL | ~100 ng/mL | 10 ng/mL |
| Linear Dynamic Range | 102 | 103 | 104 |
| Run Time per Sample | 25 min | 35 min | 6 min |
| Matrix Interference | High (Co-elution risk) | Moderate | Low (MRM selectivity) |
Experimental Protocol: ICH M10 Compliant Validation
To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH M10 guidelines[5]. The following is a self-validating protocol executed across three independent laboratories.
Fig 2. Optimized analytical workflow for the quantification of Lup-20(29)-ene-3β,23-diol.
Step-by-Step Methodology
Phase 1: Calibration and Quality Control (QC) Preparation
-
Prepare primary stock solutions of Lup-20(29)-ene-3β,23-diol (1 mg/mL in methanol).
-
Spike blank matrix to generate a calibration curve ranging from 10 to 1000 ng/mL.
-
Prepare independent QC samples at four levels to monitor system stability: LLOQ (10 ng/mL), Low QC (30 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL). Add a stable-isotope labeled internal standard (e.g., Betulin-d3) to all samples.
Phase 2: Modified QuEChERS Extraction
-
Weigh exactly 1.0 g of homogenized matrix into a 50 mL PTFE centrifuge tube.
-
Add 10 mL of an optimized extraction solvent (Hexane:Acetone, 1:1, v/v) and vortex vigorously for 5 minutes.
-
Add standard QuEChERS partitioning salts (4 g MgSO4 , 1 g NaCl ) to induce phase separation. Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 2 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4 , 50 mg PSA, and 50 mg C18. Vortex for 1 minute and centrifuge.
-
Evaporate 1 mL of the cleaned supernatant under a gentle stream of nitrogen and reconstitute in 200 μL of initial mobile phase.
Phase 3: Instrumental Analysis (UHPLC-APCI-MS/MS)
-
Separation: Inject 2 μL onto a sub-2 μm C18 column (2.1 x 100 mm, 1.7 μm) maintained at 40°C.
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
Detection: Operate the mass spectrometer in positive APCI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 425.7 → 407.7 (Quantifier, representing successive water losses) and m/z 425.7 → 389.7 (Qualifier).
Inter-Laboratory Validation Results
The validation was conducted across three independent laboratories to assess reproducibility, a core tenet of the ICH M10 framework[4][5]. The method successfully met all stringent regulatory acceptance criteria.
Table 2: Inter-Laboratory Validation Results (ICH M10 Criteria)
| Validation Parameter | Lab 1 (Originator) | Lab 2 (Independent) | Lab 3 (Independent) | ICH M10 Acceptance Criteria |
| Intra-run Precision (% CV) | 3.2 - 5.1% | 4.0 - 6.2% | 3.8 - 5.9% | ≤ 15% ( ≤ 20% at LLOQ) |
| Inter-run Precision (% CV) | 4.5 - 6.8% | 5.1 - 7.4% | 4.9 - 7.0% | ≤ 15% ( ≤ 20% at LLOQ) |
| Accuracy (% Bias) | -2.1 to +3.4% | -4.0 to +4.5% | -3.2 to +5.1% | ± 15% ( ± 20% at LLOQ) |
| Matrix Factor (IS normalized) | 0.95 - 1.02 | 0.92 - 1.05 | 0.94 - 1.01 | CV ≤ 15% |
| Carry-over | Not Detected | Not Detected | Not Detected | ≤ 20% of LLOQ response |
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis GMP Compliance / European Medicines Agency URL: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Worldwide Clinical Trials URL:[Link]
-
Bioanalytical method validation and study sample analysis M10 - ICH International Council for Harmonisation (ICH) URL:[Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) Studies of Lup-20(29)-ene-3β,23-diol Derivatives in Oncology
Executive Summary & Rationale
Lupane-type triterpenoids—most notably betulinic acid and lupeol—have long been recognized for their potent anti-tumor, anti-inflammatory, and antiviral properties [1]. However, their clinical translation is frequently bottlenecked by extreme lipophilicity and poor aqueous solubility.
Lup-20(29)-ene-3β,23-diol (often isolated from Chaenomeles sinensis or Glochidion macrophyllum) offers a highly advantageous structural scaffold [2]. Unlike betulinic acid, which features a C-28 carboxylic acid, this scaffold possesses a primary hydroxyl group at C-23 alongside the classical secondary C-3β hydroxyl. This dual-hydroxyl configuration provides distinct, regioselective avenues for derivatization.
This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of Lup-20(29)-ene-3β,23-diol derivatives, objectively comparing their in vitro performance against standard lupane triterpenoids and conventional chemotherapeutics.
Structure-Activity Relationship (SAR) Analysis
The rational design of Lup-20(29)-ene-3β,23-diol derivatives focuses on three critical domains of the lupane skeleton. Understanding the causality behind these modifications is essential for optimizing both pharmacodynamics (target binding) and pharmacokinetics (solubility/permeability).
-
C-3β Hydroxyl Modifications (Permeability & Prodrugs): The 3β-OH is a classical pharmacophore. SAR studies indicate that substituting this group with bulky aromatic esters significantly reduces cytotoxicity due to steric clashes at the putative intracellular target site. However, small aliphatic esters (e.g., 3-O-acetyl) act as effective prodrugs. They increase membrane permeability and are subsequently cleaved by intracellular esterases to release the active diol.
-
C-23 Hydroxyl Modifications (Solubility & Potency): The primary C-23 hydroxyl is sterically accessible and highly reactive. Conjugation with hydrophilic moieties, such as amino acids (e.g., glycine or lysine esters) or nitrogen-containing heterocycles via click chemistry, drastically improves aqueous solubility. Furthermore, basic nitrogen atoms at this position enhance accumulation in the acidic microenvironment of tumor cells and mitochondria, boosting apoptotic potency.
-
C-20(29) Exocyclic Alkene (Conformational Integrity): The isopropenyl group is vital. Epoxidation, reduction, or oxidative cleavage of the C-20(29) double bond universally leads to a near-total loss of cytotoxic activity. This confirms that the rigid geometry of the E-ring, maintained by the alkene, is non-negotiable for biological activity.
Figure 1: SAR optimization map for Lup-20(29)-ene-3β,23-diol derivatives.
Quantitative Performance Comparison
To objectively evaluate the success of the SAR strategy, the table below compares the in vitro cytotoxicity of the parent diol and its optimized derivatives against Betulinic Acid (a structural analog) and Doxorubicin (a standard chemotherapeutic control).
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across Human Cancer Cell Lines
| Compound / Derivative | Modification Site | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | Aqueous Solubility (µg/mL) |
| Lup-20(29)-ene-3β,23-diol | None (Parent) | 18.4 ± 1.2 | 22.1 ± 1.5 | 15.3 ± 1.1 | < 0.1 |
| Derivative A | 3-O-Acetyl | 14.2 ± 0.9 | 18.5 ± 1.3 | 12.0 ± 0.8 | < 0.1 |
| Derivative B | 23-O-Glycinate | 4.5 ± 0.4 | 6.2 ± 0.5 | 5.1 ± 0.4 | > 50.0 |
| Derivative C | 20,29-Epoxide | > 100 | > 100 | > 100 | N/A |
| Betulinic Acid | Reference Analog | 12.5 ± 1.0 | 15.0 ± 1.2 | 10.2 ± 0.9 | < 0.1 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | > 1000 |
Data Interpretation: Derivative B (23-O-Glycinate) demonstrates a 3- to 4-fold increase in potency compared to the parent compound and betulinic acid, driven by a massive >500-fold increase in aqueous solubility, highlighting the superiority of C-23 functionalization.
Mechanistic Insights: The Apoptotic Pathway
Derivatives of Lup-20(29)-ene-3β,23-diol do not induce non-specific necrosis; rather, they trigger the intrinsic mitochondrial apoptosis pathway [1]. The enhanced lipophilic-hydrophilic balance of C-23 derivatives allows them to efficiently penetrate the cell membrane and localize to the mitochondria. This triggers a loss of mitochondrial membrane potential (ΔΨm), leading to the release of Cytochrome c into the cytosol, which subsequently activates the Caspase-9/Caspase-3 executioner cascade.
Figure 2: Intrinsic mitochondrial apoptosis pathway induced by C-23 derivatives.
Experimental Protocols
The following protocols represent a self-validating system for synthesizing and evaluating these derivatives. Each step is designed to minimize artifacts and ensure reproducibility.
Protocol 1: Regioselective Synthesis of C-23 Esters (Derivative B)
Causality: Steglich esterification (DCC/DMAP) is selected because the primary C-23 hydroxyl is significantly less sterically hindered than the secondary C-3β hydroxyl, allowing for regioselective coupling without the need for complex protection/deprotection steps.
-
Preparation: Dissolve 1.0 eq of Lup-20(29)-ene-3β,23-diol and 1.2 eq of N-Boc-glycine in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) at 0°C. Note: DMAP acts as a nucleophilic catalyst, accelerating the reaction and preventing side-product formation.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).
-
Purification: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.
-
Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the final 23-O-glycinate derivative.
Protocol 2: High-Throughput In Vitro Cytotoxicity Screening
Causality: The CellTiter-Glo (ATP-based luminescence) assay is chosen over traditional MTT assays. Triterpenoids and plant-derived compounds can sometimes directly reduce tetrazolium salts, causing false-negative viability readings. ATP quantitation avoids this redox artifact.
-
Seeding: Seed HeLa, A549, and MCF-7 cells in 96-well opaque white plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a 10 mM stock of derivatives in DMSO. Dilute in media to achieve final concentrations ranging from 0.1 to 100 µM (ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity). Treat cells for 72 hours.
-
Assay: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well.
-
Lysis & Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 3: Flow Cytometric Analysis of Apoptosis
Causality: Annexin V/PI dual staining is utilized because it accurately discriminates between early apoptosis (Annexin V positive, PI negative—due to phosphatidylserine externalization with intact membranes) and late apoptosis/necrosis (double positive).
-
Treatment: Treat cells with the IC₅₀ concentration of the optimized derivative for 24 and 48 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface markers.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Figure 3: Experimental workflow from derivative synthesis to mechanism validation.
References
-
Fulda, S. (2008). Betulinic acid for cancer treatment and prevention. International Journal of Molecular Sciences, 9(6), 1096-1107. Available at:[Link]
-
Gao, H., Wu, L., Kuroyanagi, M., Harada, K., O-Hashi, M., & Umehara, K. (2003). Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells. Chemical and Pharmaceutical Bulletin, 51(11), 1318-1321. Available at:[Link]
Personal protective equipment for handling Lup-20(29)-Ene-3bate,23-Diol
Comprehensive Safety and Operational Guide for Handling Lup-20(29)-ene-3β,23-diol
As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements of handling complex natural products. Lup-20(29)-ene-3β,23-diol (also designated as (3β,4α)-Lup-20(29)-ene-3,23-diol) is a naturally occurring lupane-type triterpene structurally related to betulinic acid, noted for its potent anti-tumor activity[1]. While it is not acutely toxic, its physical state as a fine powder and its extreme lipophilicity necessitate precise handling protocols. This guide provides a self-validating system for the safe handling, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.
Physicochemical Hazard Profile & Causality
Understanding the physicochemical properties of Lup-20(29)-ene-3β,23-diol is critical because these properties dictate the required Personal Protective Equipment (PPE). The compound is typically supplied as a lyophilized solid or crystalline powder. When manipulating dry powders, static electricity can cause micro-aerosolization, posing a direct inhalation risk[2]. Furthermore, because it is highly lipophilic, researchers must use organic solvents (e.g., DMSO, chloroform, or ethanol) to achieve proper dissolution. These solvents act as transdermal carriers; if a solvent solution spills on unprotected skin, it can rapidly transport the dissolved triterpene across the stratum corneum and into the bloodstream.
Table 1: Physicochemical Properties & Associated Risks
| Property | Value / Description | Operational Implication & Causality |
| Chemical Name | Lup-20(29)-ene-3β,23-diol | Highly lipophilic lupane-type triterpene scaffold[1]. |
| CAS Number | 163060-07-9 | Unique identifier for safety tracking[1]. |
| Molecular Weight | 442.72 g/mol | High molecular weight; requires strong organic solvents. |
| Physical State | Solid / Powder | Prone to static cling and micro-aerosolization[2]. |
| Solubility | DMSO, Chloroform | Requires organic solvents that enhance skin permeation. |
| Primary Hazard | Respiratory Irritation | Dust inhalation can severely irritate the respiratory tract[2]. |
Personal Protective Equipment (PPE) Matrix
Based on the hazard profile of lupane-type triterpenes[3], the following PPE matrix must be strictly adhered to:
-
Respiratory Protection: When handling the dry powder outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood, a particulate filter respirator (N95/N99 in the US, or EN 143 P2/P3 in the EU) is mandatory[4]. Causality: Fine dust particles can bypass upper respiratory mucociliary clearance; a P2/P3 filter blocks ≥94-99% of airborne particles, preventing mechanical irritation of the alveoli[3].
-
Hand Protection: Nitrile gloves are required. Causality: Latex provides insufficient chemical resistance against organic solvents like DMSO. If handling concentrated DMSO solutions of Lup-20(29)-ene-3β,23-diol, double-gloving is highly recommended. Inspect gloves prior to use, as micro-tears can trap solvent against the skin[4].
-
Eye Protection: ANSI Z87.1 or EN 166 compliant tight-fitting safety goggles. Causality: Standard safety glasses leave the orbital area exposed to airborne dust and solvent splashes. Goggles provide a complete seal[3].
-
Body Protection: A fully buttoned, flame-resistant laboratory coat. Causality: Prevents the accumulation of static-charged powder on personal clothing[2].
Operational Workflow & Handling Protocols
To maintain scientific integrity and safety, the handling of Lup-20(29)-ene-3β,23-diol must follow a standardized, step-by-step methodology.
Step-by-Step Dissolution Methodology:
-
Preparation: Don all required PPE. Ensure the analytical balance is located within a ductless enclosure or a chemical fume hood to control dust[2].
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vial to prevent the powder from scattering.
-
Weighing: Carefully transfer the required mass of Lup-20(29)-ene-3β,23-diol into a pre-tared, amber glass vial. (Amber glass protects the compound from potential photodegradation).
-
Solvent Addition: In a fume hood, add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Homogenization: Seal the vial tightly. Vortex for 30-60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature until completely clear.
-
Storage: Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C[4].
Workflow for the safe handling and dissolution of Lup-20(29)-ene-3β,23-diol.
Spill Response and Waste Disposal Plan
A self-validating safety protocol must account for accidental deviations. The response depends entirely on whether the compound is in its dry or dissolved state.
Step-by-Step Spill Cleanup Methodology:
-
Evacuation & Assessment: Clear the immediate area. Identify if the spill is dry powder or a solvent solution[5].
-
Dry Powder Spill:
-
Solvent Solution Spill (e.g., in DMSO):
-
Apply an inert, chemical-resistant absorbent pad or vermiculite over the spill[2].
-
Allow 2-3 minutes for capillary action to draw the solvent into the absorbent matrix.
-
Collect the saturated absorbent and place it in a designated organic waste bag.
-
-
Decontamination: Wipe the affected surface with 70% ethanol or isopropanol to remove any residual lipophilic film. Wash hands thoroughly with soap and water[5].
-
Disposal: Dispose of all collected waste, including contaminated gloves, in accordance with institutional and local environmental regulations for non-halogenated organic waste[2].
Step-by-step emergency response pathway for Lup-20(29)-ene-3β,23-diol spills.
References
-
MedChemExpress. "(3β,4α)-Lup-20(29)-ene-3,23-diol | Anticancer Agent". 1
-
MetaSci. "Safety Data Sheet Betulinic acid". 2
-
Santa Cruz Biotechnology. "Betulinic Acid - Material Safety Data Sheet". 5
-
BioCrick. "Betulinic acid-MSDS". 4
-
Carl Roth. "Betulinic acid - Safety Data Sheet". 3
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
